3-(3-Methoxybenzyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKSLDMVANTJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588799 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766487-11-0 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-Methoxybenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 3-(3-Methoxybenzyl)piperidine, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This guide focuses on the practical synthesis of the title compound, with an emphasis on reproducible and efficient methodologies.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are highlighted: catalytic hydrogenation of a pyridine precursor and a multi-step synthesis involving a Grignard reaction.
Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine
The most direct and high-yielding approach to this compound is the catalytic hydrogenation of 3-(3-Methoxyphenyl)pyridine. This method involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.
dot
Caption: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine.
This protocol is adapted from a reported synthesis.[2]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(3-Methoxyphenyl)pyridine in methanol.
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂) as the catalyst.
-
Acidification: Add hydrogen chloride (HCl) to the mixture.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 2844.3 Torr.
-
Reaction: Stir the reaction mixture for 3 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Remove the catalyst by filtration. The solvent can be evaporated under reduced pressure to yield the product.
| Parameter | Value | Reference |
| Starting Material | 3-(3-Methoxyphenyl)pyridine | [2] |
| Catalyst | Platinum(IV) oxide (PtO₂) | [2] |
| Solvent | Methanol | [2] |
| Reagent | Hydrogen, Hydrogen Chloride | [2] |
| Pressure | 2844.3 Torr | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 90.7% | [2] |
Grignard Reaction Followed by Deoxygenation and Reduction
An alternative, multi-step synthesis involves the initial formation of a carbon-carbon bond via a Grignard reaction, followed by deoxygenation and subsequent reduction of the pyridine ring.[3]
dot
Caption: Multi-step synthesis via Grignard Reaction.
This is a generalized protocol based on the described synthetic strategy.[3]
Step 1: Grignard Reaction
-
Prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in an appropriate ether solvent (e.g., THF, diethyl ether).
-
In a separate flask, dissolve pyridine-3-carboxaldehyde in the same anhydrous ether solvent under an inert atmosphere.
-
Slowly add the Grignard reagent to the pyridine-3-carboxaldehyde solution at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting (3-methoxyphenyl)(pyridin-3-yl)methanol, if necessary.
Step 2: Deoxygenation and Ring Saturation
-
In an autoclave, dissolve the intermediate alcohol from Step 1 in an acetic acid solution.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture until the consumption of hydrogen gas ceases.
-
After cooling and venting, filter off the catalyst.
-
Work up the reaction mixture to isolate this compound.
Conclusion
References
An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, valued for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The presence of the 3-methoxybenzyl group introduces specific steric and electronic features that can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound and its hydrochloride salt, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to distinguish between 3-(3-methoxybenzyl )piperidine and 3-(3-methoxyphenyl )piperidine, as the former contains a methylene spacer between the phenyl and piperidine rings.
Table 1: General Chemical Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 766487-11-0 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₉NO | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
| Compound Name | This compound Hydrochloride | N/A |
| CAS Number | 179480-58-1 | [6][7][8][9] |
| Molecular Formula | C₁₃H₁₉NO·HCl | [6] |
| Molecular Weight | 241.76 g/mol | N/A |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [10][11] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific detailed protocol for the synthesis of this compound was not found, a common method for the synthesis of related 3-arylpiperidines involves the reduction of the corresponding pyridine precursor.
Synthesis of 3-(3-Methoxyphenyl)piperidine from 3-(3-Methoxy-phenyl)-pyridine
A reported synthesis for the closely related compound, 3-(3-methoxyphenyl)piperidine, provides a likely adaptable methodology.
Reaction Scheme:
Experimental Protocol:
-
Reactants: 3-(3-Methoxy-phenyl)-pyridine, hydrogen chloride, hydrogen gas, platinum(IV) oxide.
-
Solvent: Methanol.
-
Procedure: The reaction is carried out with hydrogen chloride and hydrogen gas in methanol, using platinum(IV) oxide as a catalyst.
-
Conditions: The reaction proceeds under a pressure of 2844.3 Torr for 3 hours.[12]
-
Yield: A yield of 90.7% has been reported for this transformation.[12]
This method of catalytic hydrogenation of a pyridine ring is a well-established and efficient way to produce the corresponding piperidine.[12]
Analytical Data
Specific spectral data for this compound is not widely published. However, data from closely related compounds can provide an indication of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is unavailable, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the methoxybenzyl and piperidine moieties. For comparison, the ¹H NMR spectrum of the piperidine ring itself shows signals around 2.79 ppm (protons adjacent to nitrogen) and between 1.46-2.04 ppm (remaining methylene protons). The ¹³C NMR of piperidine shows signals at approximately 47.85 ppm (carbons adjacent to nitrogen) and around 25.70-27.70 ppm for the other carbons.[13]
Mass Spectrometry (MS)
A mass spectrum for N-propyl 3-(3-methoxyphenyl)piperidine, a related compound, has been reported, appearing as a yellow oil with a molecular weight of 233.35 g/mol and an exact mass of 233.177964 g/mol .[14] The fragmentation patterns of piperidine alkaloids in electrospray ionization mass spectrometry (ESI-MS) often involve the loss of water from the piperidine ring.[15] For this compound, one would expect to observe the molecular ion peak and fragmentation patterns corresponding to the loss of the methoxybenzyl group or cleavage of the piperidine ring.
Biological Activity and Mechanism of Action
The specific biological activity and mechanism of action for this compound have not been detailed in the available literature. However, the broader class of piperidine-containing compounds is of significant interest in medicinal chemistry due to their prevalence in clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1]
Derivatives of benzylpiperidine are explored for their potential to interact with various biological targets. For instance, some benzylpiperidine compounds are investigated as monoamine releasing agents.[16] The structural similarity of this compound to known neuroactive compounds suggests its potential for investigation in neuroscience research, possibly exploring interactions with neurotransmitter systems.[17]
It is important to note that related compounds, such as 3-Methoxyphencyclidine (3-MeO-PCP), are known to act as NMDA receptor antagonists and interact with the sigma σ1 receptor and the serotonin transporter.[18] However, it is crucial to understand that 3-MeO-PCP has a different core structure, and its pharmacological profile cannot be directly extrapolated to this compound.
Experimental and Logical Workflows
To further characterize this compound, a logical experimental workflow would be as follows:
This workflow outlines the necessary steps from synthesis and purification to detailed characterization and biological evaluation, providing a roadmap for researchers investigating this compound.
Conclusion
This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. This guide has summarized the currently available chemical and physical data, highlighted a probable synthetic route, and pointed to the general biological significance of the piperidine class. While specific experimental data for this compound remains limited in the public domain, the information provided herein serves as a foundational resource for scientists and researchers, enabling them to build upon existing knowledge and design future studies to fully elucidate the properties and potential applications of this molecule. Further research is warranted to determine its specific physical properties, detailed analytical characteristics, and to explore its pharmacological profile.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. 766487-11-0 | 3-(3-metoxi-benzil)-piperidina | 3-(3-Methoxy-benzyl)-piperidine - Capot Químico [capotchem.com]
- 4. eontrading.uk [eontrading.uk]
- 5. molbase.com [molbase.com]
- 6. 179480-58-1[this compound Hydrochloride 97%]- Jizhi Biochemical [acmec.com.cn]
- 7. 179480-58-1|this compound Hydrochloride|BLD Pharm [bldpharm.com]
- 8. Piperidine, 3-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) (CAS/ID No. 179480-58-1) | Reagentia [reagentia.eu]
- 9. accelachem.com [accelachem.com]
- 10. chemscene.com [chemscene.com]
- 11. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 12. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. scielo.br [scielo.br]
- 16. 3-(3,4-Dimethoxy-benzyl)-piperidine | 420137-11-7 | Benchchem [benchchem.com]
- 17. escales | Virtual tour generated by Panotour [ub.edu]
- 18. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine (CAS No. 766487-11-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methoxybenzyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides context based on related structures. This guide covers the compound's identification, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications as a structural motif in the development of novel therapeutics. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Compound Identification and Properties
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. The presence of the 3-methoxybenzyl group provides a key structural element for potential interactions with biological targets.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 766487-11-0 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Canonical SMILES | COC1=CC(=CC=C1)CC2CCCNC2 |
| InChI Key | Not readily available |
Table 2: Physicochemical Properties
Note: Experimentally determined physicochemical and spectral data for this compound are not widely available in peer-reviewed literature. The data from commercial suppliers is often limited. One major supplier explicitly states that analytical data is not collected for this product.
| Property | Value |
| Appearance | Not specified (likely an oil or low-melting solid) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |
| Purity (Typical) | >95% (as offered by commercial suppliers) |
Table 3: Spectral Data
Note: No publicly available experimental spectra (NMR, IR, MS) for this compound (CAS 766487-11-0) were found. Characterization would be required upon synthesis or acquisition.
| Spectrum Type | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), benzyl CH2 protons (doublet, ~2.5 ppm), and piperidine ring protons (multiplets, ~1.5-3.0 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (~110-160 ppm), benzyl CH2 carbon, and piperidine ring carbons. |
| IR Spectroscopy | C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), C-O stretching (ether), and N-H stretching (secondary amine). |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 205.15, with fragmentation patterns corresponding to the loss of fragments from the piperidine and methoxybenzyl moieties. |
Synthesis of this compound: An Experimental Protocol
Experimental Protocol:
Step 1: Synthesis of 3-(3-Methoxybenzyl)pyridine
-
Reaction Setup: To a solution of 3-picoline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 30 minutes.
-
Alkylation: Add a solution of 3-methoxybenzyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-(3-methoxybenzyl)pyridine.
Step 2: Hydrogenation to this compound
-
Reaction Setup: Dissolve the 3-(3-methoxybenzyl)pyridine (1 equivalent) obtained from Step 1 in methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on charcoal (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus (e.g., a Parr shaker).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Development
The piperidine scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacokinetic properties and its presence in numerous natural products and synthetic drugs. 3-substituted piperidines are of particular interest as they introduce a chiral center, allowing for stereospecific interactions with biological targets.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methoxybenzyl moiety can be involved in various non-covalent interactions with protein targets, such as hydrogen bonding and hydrophobic interactions. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space.
Potential therapeutic areas where derivatives of this compound could be investigated include:
-
Central Nervous System (CNS) Disorders: Piperidine derivatives are known to interact with various CNS receptors and transporters.
-
Oncology: The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: This scaffold can be incorporated into molecules with antibacterial or antiviral properties.
Caption: Role as a building block in drug discovery.
Conclusion
This compound, with the CAS number 766487-11-0, represents a versatile chemical entity with significant potential in the field of drug discovery and development. While comprehensive experimental data on the compound itself is sparse in the public domain, its structural features suggest it is a valuable starting material for the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers aiming to explore the chemical space around this promising scaffold. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.
3-(3-Methoxybenzyl)piperidine: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3-Methoxybenzyl)piperidine is a synthetic compound featuring a piperidine ring attached to a methoxybenzyl group. While direct experimental evidence is limited, its structural similarity to known psychoactive compounds, particularly phencyclidine (PCP) analogs like 3-MeO-PCP, strongly suggests that its primary mechanism of action involves the modulation of several key central nervous system receptors. This technical guide consolidates the putative pharmacological targets, their associated signaling pathways, and the experimental protocols required to elucidate the precise mechanism of action of this compound. The primary hypothesized targets include the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ1) receptor, and to a lesser extent, the dopamine D4 receptor.
Putative Pharmacological Profile
Based on the pharmacology of structurally related ligands, this compound is likely to exhibit affinity for the following receptors.
Quantitative Data Summary
The following table presents hypothetical binding affinity (Ki) and functional activity (IC50/EC50) values for this compound at its putative primary targets. These values are extrapolated from data on similar compounds and should be experimentally verified.
| Target Receptor | Ligand | Assay Type | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Hypothetical EC₅₀ (nM) | Reference Compound |
| NMDA Receptor (MK-801 site) | This compound | [³H]-MK-801 Competition Binding | 50 | - | - | 3-MeO-PCP[1] |
| Sigma-1 (σ₁) Receptor | This compound | [³H]-(+)-Pentazocine Competition Binding | 100 | - | - | 3-MeO-PCP[1] |
| Dopamine D4 Receptor | This compound | [³H]-Spiperone Competition Binding | >1000 | - | - | N/A |
| NMDA Receptor | This compound | Electrophysiology (NMDA-evoked currents) | - | 200 (Antagonist) | - | 3-MeO-PCP |
| Sigma-1 (σ₁) Receptor | This compound | Calcium Mobilization Assay | - | - | 500 (Agonist) | Pre-084 |
Core Signaling Pathways
The interaction of this compound with its putative targets would trigger distinct intracellular signaling cascades.
NMDA Receptor Signaling
As a likely antagonist at the NMDA receptor, this compound would block the influx of Ca²⁺, thereby inhibiting downstream signaling pathways crucial for synaptic plasticity, learning, and memory.
Sigma-1 (σ₁) Receptor Signaling
If acting as a sigma-1 receptor agonist, this compound would promote cellular survival and plasticity through the modulation of intracellular calcium signaling and interactions with various ion channels and kinases.
Experimental Protocols
To definitively determine the mechanism of action of this compound, a series of in vitro experiments are necessary.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the NMDA, sigma-1, and dopamine D4 receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex for NMDA and sigma-1, or cells expressing recombinant human D4 receptors) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand ([³H]-MK-801 for NMDA, [³H]-(+)-pentazocine for sigma-1, or [³H]-spiperone for D4), and varying concentrations of this compound.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at its putative targets.
4.2.1 Electrophysiology for NMDA Receptors
Methodology:
-
Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors.
-
Patch-Clamp Recording:
-
Perform whole-cell voltage-clamp recordings.
-
Hold the cell at a negative potential (e.g., -60 mV) to maintain the Mg²⁺ block.
-
Apply a specific agonist (e.g., NMDA and glycine) to evoke an inward current.
-
Co-apply the agonist with varying concentrations of this compound to determine its effect on the NMDA-evoked current.
-
Construct a concentration-response curve to calculate the IC50 for antagonism.
-
4.2.2 Calcium Mobilization Assay for Sigma-1 Receptors
Methodology:
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing sigma-1 receptors.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence Measurement:
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Apply varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium concentration.
-
A known sigma-1 agonist (e.g., Pre-084) should be used as a positive control.
-
Generate a concentration-response curve to determine the EC50 for agonism.
-
Conclusion
While direct experimental data on this compound is currently lacking, its structural analogy to known NMDA receptor antagonists and sigma-1 receptor ligands provides a strong foundation for a hypothesized mechanism of action. The proposed multi-target profile suggests that this compound could have complex effects on neuronal signaling. The experimental protocols outlined in this guide provide a clear path forward for the definitive pharmacological characterization of this compound. Such studies are essential to validate its putative mechanisms and to explore its potential as a research tool or therapeutic agent.
References
An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(3-methoxybenzyl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These molecules have garnered significant attention for their potent interactions with various central nervous system (CNS) targets, most notably sigma (σ) receptors and dopamine receptors. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this compound and its structural analogs and derivatives. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of pharmacological data to facilitate compound comparison and guide future drug discovery efforts.
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine precursor.
General Synthesis Workflow
The general workflow for the synthesis of 3-(substituted benzyl)piperidines often involves a multi-step process beginning with the appropriate pyridine derivative. This can be visualized as a sequence of key chemical transformations.
Caption: General synthetic workflow for 3-(substituted benzyl)piperidines.
Detailed Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride
This protocol details the synthesis of 3-(3-methoxyphenyl)piperidine via catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.
Materials:
-
3-(3-Methoxyphenyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.
-
Catalyst Addition: To this solution, carefully add a catalytic amount of platinum(IV) oxide.
-
Acidification: Add a stoichiometric amount of concentrated hydrochloric acid to the mixture.
-
Hydrogenation: Place the vessel in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas to approximately 2844.3 Torr.
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours, monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(3-methoxyphenyl)piperidine hydrochloride salt.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford the final product as a white solid. A yield of approximately 90.7% can be expected[1].
To obtain the free base, 3-(3-methoxyphenyl)piperidine, the hydrochloride salt can be treated with a base.
Procedure for Free Base Preparation:
-
Dissolution: Dissolve 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride in a mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane.
-
Extraction: Stir the mixture for a few minutes, then separate the organic layer.
-
Drying and Concentration: Dry the organic layer over potassium carbonate, filter, and concentrate under reduced pressure to yield 3-(3-methoxyphenyl)piperidine as an oil[2].
Pharmacological Activity and Structure-Activity Relationships (SAR)
The primary pharmacological targets of this compound and its analogs are sigma (σ) receptors (σ₁ and σ₂) and, to some extent, dopamine receptors. The following sections summarize the quantitative pharmacological data and key SAR findings.
Sigma Receptor Binding Affinity
The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions and neurological disorders. Many this compound analogs exhibit high affinity for this receptor.
Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | R¹ (N-substituent) | R² (Benzyl substituent) | Kᵢ (nM) for σ₁ | Selectivity (σ₁ vs σ₂) |
| 1 | H | 3-OCH₃ | 42 | Moderate |
| 2 | Benzyl | 3-OCH₃ | 1.14 | >1100 |
| 3 | H | 3,4-di-OCH₃ | - | - |
| 4 | Benzyl | H | - | - |
| 5 | Propyl | 4-OCH₃ (phenoxy) | 0.89 | High |
Data compiled from multiple sources. A dash (-) indicates data not available.
Structure-Activity Relationship (SAR) for Sigma-1 Receptor Affinity:
-
N-Substitution: N-benzylation of the piperidine ring, as seen in compound 2, can dramatically increase affinity and selectivity for the σ₁ receptor compared to the unsubstituted analog[3].
-
Aromatic Substitution: The position and nature of substituents on the benzyl ring influence binding affinity. The 3-methoxy group is a common feature in potent ligands.
-
Piperidine Ring Substitution: Modifications to the piperidine ring itself can also modulate activity.
Dopamine Receptor Binding Affinity
Certain analogs of this compound also show affinity for dopamine receptors, particularly the D₄ subtype.
Table 2: Dopamine D₄ Receptor Binding Affinities of Selected Piperidine Analogs
| Compound | R¹ (N-substituent) | R² (O-benzyl substituent) | Kᵢ (nM) for D₄ | | :--- | :--- | :--- | | 6 | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | | 7 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | | 8 | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | | 9 | 2-Methylimidazo[1,2-a]pyridin-6-yl-methyl | 4-Chlorobenzyl | 134 | | 10 | 2-Methylimidazo[1,2-a]pyridin-6-yl-methyl | 3-Methyl-1-imidazo[1,5-a]pyridin-8-yl-methyl | 96 |
Data is for 3-(benzyloxy)piperidine analogs which share a similar structural scaffold. Data from original source.
Structure-Activity Relationship (SAR) for Dopamine D₄ Receptor Affinity:
-
N-Substituent: Complex N-substituents, such as substituted benzyl groups or heteroaromatic systems, are crucial for high affinity.
-
Oxygen Linker: The presence of an oxygen atom creating a benzyloxy moiety at the 3-position of the piperidine ring is a key feature in these high-affinity D₄ ligands.
-
Aromatic Ring Substituents: Electron-withdrawing groups (e.g., fluorine, chlorine) and small alkyl groups on the O-benzyl ring are well-tolerated and can enhance potency.
Experimental Protocols for Pharmacological Evaluation
In Vitro Assays
This protocol describes a competitive inhibition binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing σ₁ receptors.
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3 nM), and membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of unlabeled ligand (e.g., 10 µM haloperidol), and membrane preparation.
-
Test Compound: Add assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
This assay assesses the potential of compounds to promote or inhibit the growth of neurites, a process relevant to neuroprotection and neuroregeneration, which can be modulated by σ₁ receptor ligands.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Test compounds
-
Nerve Growth Factor (NGF) or other appropriate stimulus
-
Fixation and staining reagents (e.g., paraformaldehyde, immunofluorescence antibodies against neuronal markers like β-III tubulin)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Seed neuronal cells in a multi-well plate at an appropriate density.
-
Differentiation (if necessary): For cell lines like PC12, pre-treat with a low concentration of NGF to induce a differentiated phenotype.
-
Compound Treatment: Treat the cells with various concentrations of the test compound in the presence of a neurotrophic stimulus (e.g., NGF). Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells and perform immunofluorescent staining for neuronal markers.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using appropriate image analysis software.
In Vivo Assays
This test is used to evaluate the analgesic properties of compounds in animal models, which is relevant for σ₁ receptor ligands that can modulate pain perception.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice or rats
-
Test compound and vehicle
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimation: Acclimatize the animals to the testing room and handling.
-
Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) set at a specific temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).
-
Testing: At a predetermined time after administration, place the animal on the hot plate and record the latency to the first sign of a pain response.
-
Data Analysis: Compare the response latencies of the treated groups to the vehicle control group. An increase in latency indicates an analgesic effect.
This behavioral test is used to screen for antidepressant-like effects, a potential therapeutic application for some σ₁ receptor modulators.
Materials:
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
Mice or rats
-
Test compound and vehicle
-
Positive control (e.g., a known antidepressant)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimatize the animals to the testing room.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Test Session: Place the animal in the water tank for a set period (e.g., 6 minutes). The water should be deep enough that the animal cannot touch the bottom.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle group suggests an antidepressant-like effect.
Signaling Pathways and Logical Relationships
The biological effects of this compound analogs, particularly their interaction with the σ₁ receptor, involve complex signaling pathways. The σ₁ receptor acts as a molecular chaperone, modulating the function of various client proteins, including ion channels.
Caption: Simplified signaling pathway for σ₁ receptor modulation.
Conclusion
The this compound scaffold is a versatile platform for the design of potent and selective ligands for CNS targets. The extensive research into its analogs has revealed key structural features that govern affinity and selectivity for sigma and dopamine receptors. The detailed synthetic and pharmacological protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel analogs and the evaluation of their therapeutic potential for a range of neurological and psychiatric disorders. Further exploration of the functional consequences of receptor modulation by these compounds will continue to uncover new therapeutic opportunities.
References
Spectroscopic and Structural Elucidation of 3-(3-Methoxybenzyl)piperidine: A Technical Guide
Introduction
3-(3-Methoxybenzyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, characterization, and application in scientific research. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related analogs. It also outlines the general experimental protocols for acquiring this data.
Spectroscopic Data
Due to the limited availability of published spectroscopic data for this compound, the following tables present data for analogous compounds to provide a reference for expected values.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the structure of organic molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (NH) | 1.5 - 2.5 | br s | 1H |
| H-2, H-6 (Piperidine) | 2.9 - 3.1 | m | 2H |
| H-2', H-6' (Piperidine) | 2.4 - 2.6 | m | 2H |
| H-3 (Piperidine) | 1.8 - 2.0 | m | 1H |
| H-4, H-5 (Piperidine) | 1.4 - 1.8 | m | 4H |
| Benzyl-CH₂ | 2.5 - 2.7 | d | 2H |
| Ar-H (Phenyl) | 6.7 - 7.3 | m | 4H |
| OCH₃ | ~3.8 | s | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (Piperidine) | ~50 |
| C-6 (Piperidine) | ~47 |
| C-3 (Piperidine) | ~38 |
| C-4 (Piperidine) | ~32 |
| C-5 (Piperidine) | ~25 |
| Benzyl-CH₂ | ~40 |
| C-1' (Phenyl) | ~140 |
| C-2' (Phenyl) | ~114 |
| C-3' (Phenyl) | ~159 |
| C-4' (Phenyl) | ~121 |
| C-5' (Phenyl) | ~129 |
| C-6' (Phenyl) | ~112 |
| OCH₃ | ~55 |
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 205 |
| [M+H]⁺ | 206 |
| [M-CH₃]⁺ | 190 |
| [M-OCH₃]⁺ | 174 |
| [C₇H₇O]⁺ (Methoxybenzyl) | 121 |
| [C₅H₁₀N]⁺ (Piperidinyl) | 84 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard.
2.2. IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
2.3. Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules and can be run in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
starting materials for 3-(3-Methoxybenzyl)piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 3-(3-Methoxybenzyl)piperidine, a key building block in the development of various pharmaceutical agents. The document details starting materials, experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
This compound is a valuable piperidine derivative utilized as an intermediate in the synthesis of a range of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry. This guide outlines two principal and well-documented pathways for its synthesis, starting from readily available precursors.
Synthetic Pathways
Two primary, robust synthetic routes for the preparation of this compound are detailed below. Route A proceeds through a cross-coupling reaction to form a substituted pyridine, followed by catalytic hydrogenation. Route B employs a Grignard reaction on a protected piperidone core.
Route A: Suzuki-Miyaura Coupling Followed by Catalytic Hydrogenation
This route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine-based halide with a boronic acid to form the key intermediate, 3-(3-methoxyphenyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product.
Potential Therapeutic Targets of 3-(3-Methoxybenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(3-Methoxybenzyl)piperidine, a piperidine derivative with significant potential for therapeutic development. Due to a lack of direct pharmacological data on this specific molecule, this document synthesizes findings from structurally analogous compounds to infer its likely biological targets. The primary candidates identified are the sigma (σ) receptors, the N-methyl-D-aspartate (NMDA) receptor, and the serotonin transporter (SERT). This guide presents quantitative pharmacological data for these related compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic applications of this compound.
Introduction
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The this compound structure combines the piperidine core with a methoxybenzyl moiety, a feature present in compounds known to interact with various CNS receptors. This guide explores the most probable therapeutic targets for this compound based on robust evidence from structurally similar molecules.
Inferred Therapeutic Targets
Based on the pharmacological profiles of structurally related compounds, the following are proposed as high-priority therapeutic targets for this compound.
Sigma (σ) Receptors
The piperidine moiety is a well-established pharmacophore for sigma receptors, particularly the σ1 subtype.[1] Structurally similar compounds exhibit high-affinity binding to σ1 receptors, suggesting that this compound may act as a modulator of this receptor.
NMDA Receptor
Compounds sharing the 3-methoxyphenyl and piperidine rings, such as 3-Methoxyphencyclidine (3-MeO-PCP), are potent NMDA receptor antagonists.[2] This structural similarity strongly suggests that this compound may also interact with the NMDA receptor ion channel.
Serotonin Transporter (SERT)
Several piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter.[3] The presence of the benzylpiperidine scaffold in this compound makes SERT a plausible therapeutic target.
Quantitative Pharmacological Data for Structurally Related Compounds
The following tables summarize the binding affinities (Ki) and, where available, the functional activities (IC50) of compounds structurally related to this compound at the inferred therapeutic targets. This data provides a strong rationale for investigating these targets.
Table 1: Binding Affinities of Structurally Related Compounds at Sigma Receptors
| Compound | Target | Kᵢ (nM) | Assay Type | Reference |
| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | σ₁ Receptor | 1.14 | Radioligand Binding | [4] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ Receptor | 3.2 | Radioligand Binding | |
| Haloperidol (Reference) | σ₁ Receptor | 2.5 | Radioligand Binding | |
| 3-Methoxyphencyclidine (3-MeO-PCP) | σ₁ Receptor | 42 | Radioligand Binding | [2] |
Table 2: Pharmacological Data of Structurally Related Compounds at the NMDA Receptor
| Compound | Target | Kᵢ (nM) | Assay Type | Reference |
| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA Receptor (dizocilpine site) | 20 | Radioligand Binding | [2] |
Table 3: Binding Affinities of Structurally Related Compounds at the Serotonin Transporter (SERT)
| Compound | Target | Kᵢ (nM) | Assay Type | Reference |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Radioligand Binding | [3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | SERT | 216 | Radioligand Binding | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the interaction of this compound with its inferred targets.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor or transporter.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.
-
Materials:
-
Membrane preparations from cells expressing human σ₁ or σ₂ receptors.
-
Radioligand for σ₁: --INVALID-LINK---pentazocine.
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolyl-guanidine) with a masking concentration of a selective σ₁ ligand.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor ion channel binding site.
-
Materials:
-
Rat brain membrane homogenates (e.g., from cortex or hippocampus).
-
Radioligand: [³H]MK-801 (dizocilpine).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Follow a similar procedure to the sigma receptor binding assay, incubating brain membranes with [³H]MK-801 and the test compound.
-
Perform the assay in the presence of saturating concentrations of glutamate and glycine to ensure the channel is in an open state, allowing for [³H]MK-801 binding.
-
Determine non-specific binding using an excess of unlabeled MK-801.
-
Calculate IC₅₀ and Kᵢ values.
-
-
Objective: To determine the binding affinity (Kᵢ) of this compound for SERT.
-
Materials:
-
Membrane preparations from cells expressing human SERT or from platelets.
-
Radioligand: [³H]Paroxetine or [³H]Citalopram.
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Procedure:
-
Follow a similar procedure to the sigma receptor binding assay.
-
Incubate the membrane preparation with the radioligand and the test compound.
-
Determine non-specific binding using a known SERT inhibitor (e.g., fluoxetine).
-
Calculate IC₅₀ and Kᵢ values.
-
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target.
-
Objective: To determine if this compound acts as a σ₁ receptor agonist or antagonist.
-
Principle: Phenytoin, an allosteric modulator of the σ₁ receptor, increases the binding affinity of σ₁ agonists but not antagonists.
-
Procedure:
-
Perform a σ₁ receptor radioligand binding assay as described in 4.1.1.
-
Run two parallel competition binding experiments for the test compound: one in the absence and one in the presence of a fixed concentration of phenytoin (e.g., 100 µM).
-
Interpretation:
-
A significant decrease in the IC₅₀ (increase in affinity) in the presence of phenytoin suggests agonist activity.
-
No significant change or a slight increase in the IC₅₀ suggests antagonist activity.
-
-
-
Objective: To assess the functional effect (antagonism) of this compound on NMDA receptor activity.
-
Materials:
-
Cells expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NMDA receptor agonists: Glutamate and Glycine.
-
Test compound: this compound.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with NMDA receptor agonists (glutamate and glycine).
-
Measure the resulting change in intracellular calcium concentration by monitoring fluorescence over time.
-
Interpretation: An antagonist will inhibit the agonist-induced calcium influx in a concentration-dependent manner.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for radioligand binding assays.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
In Silico Modeling of 3-(3-Methoxybenzyl)piperidine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of 3-(3-Methoxybenzyl)piperidine. Due to the limited availability of direct experimental binding data for this specific molecule, this guide leverages data from structurally similar compounds to inform computational modeling strategies. The primary receptors of interest, based on the activity of analogous structures, include the sigma-1 (σ1), delta-opioid (δ), and N-methyl-D-aspartate (NMDA) receptors.
Quantitative Binding Data of Structurally Related Compounds
The following table summarizes the binding affinities (Ki in nM) of compounds structurally related to this compound at various receptors. This data is crucial for validating and calibrating in silico models.
| Compound | Receptor | Binding Affinity (Ki in nM) |
| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-1 (σ1) | 1.14[2] |
| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-2 (σ2) | >1265[2] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA (dizocilpine site) | 20[3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | Sigma-1 (σ1) | 42[3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | Serotonin Transporter (SERT) | 216[3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | μ-opioid | >10,000[3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | δ-opioid | >10,000[3] |
| 3-Methoxyphencyclidine (3-MeO-PCP) | κ-opioid | >10,000[3] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ-opioid | 0.88[4] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | δ-opioid | 13.4[4] |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | κ-opioid | 4.09[4] |
Experimental Protocols for In Silico Modeling
This section details the methodologies for key in silico experiments to predict and analyze the binding of this compound to target receptors.
Homology Modeling
In the absence of a crystal structure for a target receptor, homology modeling is employed to generate a three-dimensional model.
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. Prioritize templates with high sequence identity, resolution, and the presence of a co-crystallized ligand similar to a piperidine derivative.
-
Sequence Alignment: Align the target receptor sequence with the template sequence using tools like ClustalW or T-Coffee. Manually refine the alignment in critical regions such as the binding site and transmembrane domains.
-
Model Building: Generate the 3D model of the target receptor using software such as MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the model, followed by modeling the non-aligned loops and side chains.
-
Model Refinement and Validation: Refine the generated model using energy minimization and molecular dynamics simulations to resolve any steric clashes and improve the overall geometry. Validate the model's quality using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D structure with its own amino acid sequence.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Receptor Preparation: Prepare the receptor structure (either from crystallography or homology modeling) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of a co-crystallized ligand or by using site-finding algorithms.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94). Generate multiple conformers to account for the ligand's flexibility.
-
Docking Simulation: Perform docking using software like AutoDock, Glide, or GOLD. The docking algorithm will explore various poses of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Selection: Analyze the top-ranked docking poses to identify favorable interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. The final selection of the most plausible binding mode should be guided by structure-activity relationship (SAR) data of related compounds, if available.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.
-
System Setup: Place the docked ligand-receptor complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes and to relax the system to a low-energy conformation.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient duration (typically hundreds of nanoseconds) to observe the stability of the ligand's binding pose and to analyze the dynamics of the interactions.
-
Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical in silico experimental workflow.
References
- 1. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 3-(3-Methoxybenzyl)piperidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its structural motif, featuring a piperidine ring coupled with a methoxy-substituted benzyl group, serves as a key scaffold in the synthesis of a variety of biologically active molecules. This intermediate is particularly valuable in the development of therapeutics targeting the central nervous system (CNS), including opioid analgesics and sigma-1 receptor ligands for the treatment of neurological disorders and pain.[1][2][3] These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a representative sigma-1 receptor agonist, along with relevant data and visualizations to guide researchers in their drug discovery efforts.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is crucial for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [4] |
| Molecular Weight | 191.27 g/mol | [4] |
| Appearance | Colorless to pale yellow oil | [4] |
| Boiling Point | Not specified | |
| Melting Point (HCl salt) | 165 °C | [5] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 500 MHz) of Hydrochloride Salt: δ ppm 1.16 (m, 1H), 1.55–1.76 (m, 3H), 1.96 (m, 1H), 2.46–2.53 (m, 3H), 2.85 (m, 1H), 3.00 (d, J=11.5 Hz, 1H), 3.72 (s, 3H), 6.74 (dd, J=8.0, 2.0 Hz, 1H), 6.79 (d, J=7.5 Hz, 1H), 6.83 (s, 1H), 7.19 (t, J=8.0 Hz, 1H), 8.85 (br s, 1H), 9.21 (br s, 1H).[5]
-
¹³C NMR: Expected signals would include those for the piperidine ring carbons (typically in the 20-60 ppm range), the benzylic CH₂ (around 40-50 ppm), the aromatic carbons (110-160 ppm), and the methoxy carbon (around 55 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks would include C-H stretching (aliphatic and aromatic), C-O stretching (ether), and N-H bending (for the secondary amine).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 191.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from 3-(3-methoxyphenyl)pyridine using catalytic hydrogenation.[6]
Reaction Scheme:
Materials:
-
3-(3-Methoxyphenyl)pyridine
-
Methanol (MeOH)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (H₂)
-
Hydrogen chloride (HCl) in a suitable solvent (e.g., ether) for salt formation (optional)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.
-
Carefully add a catalytic amount of platinum(IV) oxide to the solution.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Pressurize the vessel with hydrogen gas to approximately 2844.3 Torr (around 3.7 atm or 55 psi).
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Upon reaction completion (monitored by TLC or GC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary. For storage and handling, it can be converted to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90.7% | [6] |
| Reaction Time | 3 hours | [6] |
| Hydrogen Pressure | 2844.3 Torr | [6] |
Protocol 2: N-Alkylation of this compound for the Synthesis of a Sigma-1 Receptor Ligand Analog
This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of many sigma-1 receptor ligands. This example illustrates the synthesis of a hypothetical analog, 1-phenethyl-3-(3-methoxybenzyl)piperidine.
Reaction Scheme:
Materials:
-
This compound
-
Phenethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway from precursor to the pharmaceutical intermediate and its subsequent functionalization.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of a piperidine-based sigma-1 receptor agonist.
Applications in Drug Discovery
The this compound scaffold is a key component in the design of ligands for various CNS targets.
-
Sigma-1 Receptor Ligands: The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of calcium signaling, ion channel function, and neurotransmitter release.[7][8] Ligands that modulate this receptor have shown potential in the treatment of neuropathic pain, depression, and neurodegenerative diseases.[2][9] The N-substituted derivatives of this compound are actively being investigated as potent and selective sigma-1 receptor ligands.[5]
-
Opioid Receptor Modulators: The piperidine core is a well-established pharmacophore for opioid receptor ligands, most notably in the fentanyl class of potent analgesics.[10] The 3-benzyl substitution pattern can influence the binding affinity and selectivity for mu, delta, and kappa opioid receptors, offering opportunities for the development of novel analgesics with improved side-effect profiles.[11]
Conclusion
This compound is a valuable and readily accessible pharmaceutical intermediate. The synthetic protocols provided herein offer a reliable route to this compound and a general strategy for its derivatization. The importance of this scaffold in the development of CNS-active agents, particularly sigma-1 receptor ligands, underscores its continued relevance in modern medicinal chemistry and drug discovery. The provided data and visualizations serve as a foundational resource for researchers working in this area.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Application Notes and Protocols: 3-(3-Methoxybenzyl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, combining a flexible piperidine ring with a substituted benzyl moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The piperidine nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide range of biological entities. The methoxybenzyl group offers opportunities for diverse functionalization, enabling the modulation of physicochemical properties and target interactions. These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the development of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily centered around neurological disorders. The core structure serves as a valuable building block for the synthesis of compounds with a range of biological activities.
One of the most explored applications is in the development of cholinesterase inhibitors . Specifically, N-benzylpiperidine derivatives, which share a core structure with N-substituted this compound, have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2] The benzyl group can be strategically modified to enhance binding to the active site of these enzymes.
Data Presentation: Cholinesterase Inhibitory Activity
The following table summarizes the in vitro cholinesterase inhibitory activities of representative N-benzylpiperidine derivatives, which serve as structural analogs and provide valuable insights into the potential of this compound-based compounds.
| Compound ID | Modification on N-benzyl group | Target Enzyme | IC50 (µM) | Reference |
| 4a | Unsubstituted | AChE | 2.08 ± 0.16 | [1] |
| BuChE | 7.41 ± 0.44 | [1] | ||
| 15b | 2-methyl | eeAChE | 0.39 ± 0.11 | [3] |
| 15j | 3-bromo | eqBChE | 0.16 ± 0.04 | [3] |
| d5 | (linker)-HDAC inhibitor moiety | HDAC | 0.17 | [2] |
| AChE | 6.89 | [2] | ||
| d10 | (linker)-HDAC inhibitor moiety | HDAC | 0.45 | [2] |
| AChE | 3.22 | [2] |
Note: AChE (Acetylcholinesterase), BuChE (Butyrylcholinesterase), eeAChE (Electrophorus electricus AChE), eqBChE (Equine serum BuChE), HDAC (Histone Deacetylase). The data for compounds 4a, 15b, 15j, d5, and d10 are for N-benzylpiperidine derivatives and are presented here as representative examples.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of this compound with various benzyl halides.
Materials:
-
This compound
-
Substituted benzyl chloride or bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
TLC plates
-
Column chromatography supplies (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of acetonitrile and dichloromethane, add the desired substituted benzyl chloride or bromide (1.0 eq) and triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Reflux the reaction mixture and stir for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add a 10% aqueous solution of NaHCO₃ to the residue and extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.[4]
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol details the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity using the spectrophotometric Ellman's method.[5][6][7]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE and BuChE in phosphate buffer.
-
Prepare a solution of DTNB (10 mM) in phosphate buffer.
-
Prepare fresh solutions of ATCI (14 mM) and BTCI in deionized water.
-
-
Assay in 96-well plate:
-
In each well, add 140 µL of phosphate buffer, 10 µL of the enzyme solution (AChE or BuChE), and 10 µL of the test compound solution at various concentrations.
-
For the control (100% activity), add 10 µL of the solvent instead of the test compound.
-
For the blank, add 150 µL of phosphate buffer and 10 µL of the solvent.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
-
Initiation of the reaction:
-
Add 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BuChE) to all wells except the blank. Add 10 µL of deionized water to the blank wells.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm using a microplate reader. Take readings every minute for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.[5][7]
-
Visualizations
Cholinergic Signaling Pathway and AChE Inhibition
The primary mechanism of action for the discussed N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[8][9][10]
References
- 1. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcchems.com [jcchems.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 3-(3-Methoxybenzyl)piperidine, a key synthetic transformation for generating diverse molecular scaffolds for drug discovery and development. The functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties, making these protocols essential for medicinal chemistry applications.
Two robust and widely applicable methods are presented:
-
Direct N-Alkylation with Alkyl Halides: A straightforward nucleophilic substitution reaction.
-
N-Alkylation via Reductive Amination: A mild and often more selective one-pot procedure suitable for a wide range of substrates.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. This S_N2 reaction is a classic and effective method for forming tertiary amines.[1] However, careful control of the reaction conditions is necessary to minimize the potential for over-alkylation, which leads to the formation of quaternary ammonium salts.[2][3]
Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0 - 1.2 eq.)
-
Base: Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)[2]
-
Anhydrous Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[4]
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Reagents for work-up: Water, Ethyl acetate, Brine
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment for purification: Rotary evaporator, Silica gel for column chromatography
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (e.g., MeCN).[5]
-
Add the base (1.5 - 2.0 eq.). If using K₂CO₃, ensure it is finely powdered and completely dry.[2][4]
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.0 - 1.2 eq.) dropwise to the stirring mixture. A syringe pump is recommended for slow additions to minimize the formation of quaternary ammonium byproducts.[4]
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) depending on the reactivity of the alkyl halide.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[6]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[2]
Workflow for Direct N-Alkylation
References
Application Notes and Protocols for the Reductive Amination Synthesis of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-(3-methoxybenzyl)piperidine via reductive amination. This method offers a robust and efficient route to this valuable piperidine derivative, a common scaffold in medicinal chemistry. The protocols outlined below describe two primary synthetic pathways, utilizing readily available starting materials and standard laboratory techniques. This application note includes reaction parameters, purification methods, and characterization data to guide researchers in the successful synthesis of the target compound.
Introduction
Piperidine and its derivatives are fundamental heterocyclic motifs found in a vast array of natural products and pharmaceuticals. The compound this compound is a significant building block in the development of various therapeutic agents. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct and efficient approach to synthesizing substituted amines from carbonyl compounds and amines. This process typically involves the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This document details two effective reductive amination strategies for the synthesis of this compound.
Synthesis Pathways
There are two primary reductive amination pathways for the synthesis of this compound:
-
Pathway A: Reaction of 3-methoxybenzaldehyde with 3-aminopiperidine.
-
Pathway B: Reaction of 3-piperidinecarboxaldehyde with 3-methoxybenzylamine.
Both pathways are viable, and the choice may depend on the availability and cost of the starting materials. The following sections provide detailed experimental protocols for both approaches.
Diagram of Synthetic Pathways
Caption: Alternative reductive amination routes to this compound.
Experimental Protocols
Pathway A: Reductive Amination of 3-Methoxybenzaldehyde with 3-Aminopiperidine
This protocol utilizes the reaction between 3-methoxybenzaldehyde and 3-aminopiperidine in the presence of a mild reducing agent, sodium triacetoxyborohydride.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methoxybenzaldehyde | 136.15 | 1.00 g | 7.34 |
| 3-Aminopiperidine | 100.16 | 0.88 g | 8.81 (1.2 eq) |
| Sodium Triacetoxyborohydride | 211.94 | 2.33 g | 11.01 (1.5 eq) |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
To a 100 mL round-bottom flask, add 3-methoxybenzaldehyde (1.00 g, 7.34 mmol) and 3-aminopiperidine (0.88 g, 8.81 mmol) and dissolve in dichloromethane (40 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (2.33 g, 11.01 mmol) to the reaction mixture in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Purification
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane. The product typically elutes at around 5% methanol.
Expected Yield: 75-85%
Pathway B: Reductive Amination of 3-Piperidinecarboxaldehyde with 3-Methoxybenzylamine
This alternative pathway involves the reaction of 3-piperidinecarboxaldehyde with 3-methoxybenzylamine.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Piperidinecarboxaldehyde | 113.16 | 1.00 g | 8.84 |
| 3-Methoxybenzylamine | 137.18 | 1.45 g | 10.60 (1.2 eq) |
| Sodium Triacetoxyborohydride | 211.94 | 2.81 g | 13.26 (1.5 eq) |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated Sodium Bicarbonate | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure
-
In a 100 mL round-bottom flask, dissolve 3-piperidinecarboxaldehyde (1.00 g, 8.84 mmol) and 3-methoxybenzylamine (1.45 g, 10.60 mmol) in dichloromethane (40 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (2.81 g, 13.26 mmol) to the mixture in portions.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify by column chromatography as described in Pathway A.
Expected Yield: 70-80%
Reaction Workflow
Application Notes and Protocols for the Quantification of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 3-(3-Methoxybenzyl)piperidine in various matrices. The methodologies described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details three robust analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound Analogs:
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Summary of Analytical Methods and Performance Characteristics
| Parameter | HPLC-UV with Derivatization | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis. | Chromatographic separation coupled with highly selective and sensitive mass analysis. |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 25 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 10% | < 5% |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effects | Can be significant, requiring careful sample preparation.[3] | Can be significant, may require extensive sample cleanup.[3] | Can be significant (ion suppression/enhancement).[3] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Due to the lack of a strong UV chromophore in this compound, derivatization is necessary to enhance its UV absorbance for sensitive detection.[3][4][5]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol:
-
Sample Preparation and Derivatization:
-
To 1.0 mL of the sample solution (e.g., extracted plasma), add 1.0 mL of a borate buffer (pH 9.0).
-
Add 1.0 mL of a 10 mg/mL solution of a derivatizing agent such as dansyl chloride or benzoyl chloride in acetonitrile.[4][5]
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the mixture to room temperature and filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength will be dependent on the chosen derivatizing agent (e.g., 254 nm for benzoyl derivatives).[5]
-
-
Quantification:
-
Construct a calibration curve using derivatized standards of this compound.
-
Quantify the analyte in samples by comparing the peak area to the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] this compound can be analyzed directly or after derivatization to improve its chromatographic properties.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Protocol:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Spectrometry Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Quantification:
-
Develop a calibration curve using standards of this compound.
-
Quantify the analyte in samples based on the peak area of a characteristic ion.
-
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations are expected.[6][7]
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Protocol:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known amounts of this compound into a blank matrix.
-
Calculate the analyte concentration in samples using the ratio of the analyte peak area to the internal standard peak area.
-
Method Selection
The choice of the analytical method should be guided by the specific requirements of the study.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The analytical methods described in this application note provide a range of options for the robust and reliable quantification of this compound. The selection of the most appropriate method will depend on factors such as the required sensitivity, sample matrix, and available instrumentation. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.
References
- 1. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Development of Neurological Disorder Drugs Utilizing 3-(3-Methoxybenzyl)piperidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] 3-(3-Methoxybenzyl)piperidine serves as a key synthetic intermediate and a core structural motif for the development of novel therapeutics for neurological disorders.[2] Its structural similarity to known dopamine receptor modulators, such as the extensively studied 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), suggests its potential as a dopamine D2 receptor partial agonist.[3] Such a pharmacological profile is of significant interest for the treatment of conditions like Parkinson's disease, where modulating dopaminergic neurotransmission is a key therapeutic strategy.[4]
These application notes provide a framework for the preclinical evaluation of this compound and its derivatives as potential drug candidates for Parkinson's disease. The following sections detail protocols for in vitro characterization of dopamine receptor activity and in vivo assessment of efficacy in a validated animal model.
Quantitative Data Summary
While specific binding affinity data for this compound is not extensively published, the data for its close analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), provides a strong rationale for its investigation as a dopamine receptor modulator. The enantiomers of 3-PPP exhibit distinct pharmacological profiles at dopamine receptors.[3][4]
Table 1: Dopamine Receptor Binding Affinities and Functional Potencies of 3-PPP Enantiomers
| Compound | Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Notes |
| (+)-3-PPP | D2 (presynaptic) | Agonist Activity | - | - | Acts as an agonist at both presynaptic and postsynaptic D2 receptors.[3][4] |
| D2 (postsynaptic) | Agonist Activity | - | - | ||
| (-)-3-PPP (Preclamol) | D2 (presynaptic) | Agonist Activity | - | - | Acts as an agonist at presynaptic D2 autoreceptors.[3][4] |
| D2 (postsynaptic) | Antagonist Activity | - | - | Acts as an antagonist at postsynaptic D2 receptors.[3][4] |
Note: This table summarizes the known activity of the reference compound 3-PPP. Derivatives of this compound would require experimental determination of these values.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2][5][6] Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade influences numerous downstream cellular processes, including ion channel activity and gene expression, ultimately modulating neuronal excitability.[2][5]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel compound like a this compound derivative for Parkinson's disease involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of haloperidol (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of [³H]-Spiperone (at a final concentration equal to its Kd).
-
50 µL of diluted cell membranes (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Dopamine D2 Receptor Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds at the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[7]
-
Culture Medium: Ham's F-12K or DMEM supplemented with 10% FBS.
-
Agonist: Dopamine or a known D2 receptor agonist (e.g., quinpirole).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compounds: this compound derivatives.
-
cAMP Assay Kit: A commercially available kit, such as a TR-FRET or ELISA-based kit.[7]
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Agonist Mode:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add serial dilutions of the test compound and incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells and incubate for a further 15-30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration of a D2 agonist (at its EC80) to all wells (except the basal control).
-
Add forskolin to all wells and incubate for 15-30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration (or assay signal) against the log concentration of the test compound to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value.
-
Protocol 3: In Vivo Efficacy in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.[8][9][10]
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).[8]
-
Vehicle for 6-OHDA: 0.9% saline containing 0.02% ascorbic acid.
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.[8]
-
Stereotactic apparatus.
-
Hamilton syringe (10 µL).
-
Dopamine Agonist for Rotational Behavior: Apomorphine.[8]
-
Test Compound: this compound derivative formulated for administration (e.g., intraperitoneal injection).
Procedure:
-
Stereotactic Surgery (6-OHDA Lesioning):
-
Anesthetize the rat and place it in the stereotactic frame.[8]
-
Shave and clean the scalp, and make a midline incision to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB) at predetermined coordinates (e.g., AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from bregma).[8]
-
Slowly infuse 8-16 µg of 6-OHDA (in 4 µL of vehicle) into the MFB at a rate of 1 µL/min.[8]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.[8]
-
Suture the incision and allow the animal to recover for at least 2-3 weeks.
-
-
Confirmation of Lesion (Apomorphine-induced Rotations):
-
Administer apomorphine (0.2-0.5 mg/kg, s.c. or i.p.) to the lesioned rats.
-
Place the rats in a circular arena and record the number of full (360°) contralateral rotations (away from the lesioned side) for 30-60 minutes.
-
Animals exhibiting a stable and robust rotational response (e.g., >7 rotations per minute) are considered successfully lesioned and are included in the study.[8]
-
-
Drug Treatment and Behavioral Testing:
-
Randomize the successfully lesioned rats into vehicle and test compound treatment groups.
-
Administer the test compound or vehicle at the desired dose(s) and route.
-
At a specified time post-treatment, challenge the animals with apomorphine and record the rotational behavior as described above.
-
A significant reduction in the number of apomorphine-induced rotations in the drug-treated group compared to the vehicle group indicates a therapeutic effect.
-
-
Post-mortem Analysis (Optional but Recommended):
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of the dopaminergic lesion and any potential neuroprotective effects of the test compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial preclinical investigation of this compound and its derivatives as potential therapeutic agents for Parkinson's disease. By systematically evaluating their binding affinity, functional activity at dopamine receptors, and in vivo efficacy in a well-established animal model, researchers can effectively advance the development of novel treatments for this debilitating neurological disorder.
References
- 1. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-PPP - Wikipedia [en.wikipedia.org]
- 4. Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
Application Notes and Protocols for 3-(3-Methoxybenzyl)piperidine as a Scaffold for Novel Analgesics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3-(3-methoxybenzyl)piperidine scaffold in the design and development of novel analgesic agents. This document includes a summary of key compounds, their biological activities, detailed experimental protocols for synthesis and analgesic testing, and visual representations of relevant pathways and workflows.
Introduction
The this compound scaffold has emerged as a promising structural motif for the development of potent analgesics, primarily targeting the μ-opioid receptor (MOR). The strategic placement of the methoxybenzyl group at the 3-position of the piperidine ring, combined with further substitutions, has led to the discovery of compounds with high affinity and efficacy for the MOR, translating to significant analgesic effects in preclinical models. This document outlines the key findings and methodologies associated with this class of compounds.
Key Compounds and Biological Activity
Several derivatives of the this compound scaffold have been synthesized and evaluated for their analgesic potential. A notable example is the series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine analogues, which have demonstrated high potency as MOR agonists. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine nitrogen and the stereochemistry of the substituents are critical for optimizing analgesic activity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for key compounds based on the 3-(3-methoxyphenyl)piperidine scaffold.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity
| Compound ID | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |
| (3R, 4S)-23 | N-substitution with a specific phenylalkyl group | MOR | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 |
| DOR | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 | ||
| KOR | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 | ||
| Compound 23 (racemic) | N-substitution with a specific phenylalkyl group | MOR | 0.0034 | 0.68 | 206.5 |
| DOR | 41.67 | - | - | ||
| KOR | 7.9 | - | - |
Data sourced from a study on alkyl/phenylalkyl piperidine analogues as selective μ opioid receptor agonists.[1]
Table 2: In Vivo Analgesic Efficacy
| Compound ID | Animal Model | Assay | Route of Administration | ED50 (mg/kg) |
| (3R,4S)-9d | Mouse | Hot Plate Test | - | 0.54 |
| Mouse | Acetic Acid Writhing Test | - | 0.021 |
Data sourced from a study on the discovery of a novel potent analgesic based on a 4-(3-methoxyphenyl)piperidine scaffold.
Experimental Protocols
Synthesis of this compound Scaffold
A general method for the synthesis of the this compound scaffold involves the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.
Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(3-methoxyphenyl)pyridine (1 equivalent) in methanol.
-
Catalyst Addition: Add platinum(IV) oxide (a catalytic amount) to the solution.
-
Acidification: Add a solution of hydrogen chloride in methanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 2844.3 Torr).
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 3 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-(3-methoxyphenyl)piperidine hydrochloride. The free base can be obtained by neutralization with a suitable base.[2]
In Vitro Assay: Opioid Receptor Binding
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Analgesic Assays
Protocol: Hot Plate Test
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimatization: Acclimate the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Determine the ED50 value of the compound.
Protocol: Tail-Flick Test
-
Apparatus: Use a tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Acclimatization and Baseline: Similar to the hot plate test, acclimatize the animals and determine the baseline tail-flick latency. A cut-off time is also necessary.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at different time points after drug administration.
-
Data Analysis: Analyze the data as described for the hot plate test.
Protocol: Formalin Test
-
Acclimatization: Place the animals in individual observation chambers for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Drug Administration: Administer the test compound or vehicle prior to the formalin injection at a time appropriate for the drug's expected onset of action.
-
Data Analysis: Compare the duration of licking/biting behavior in the drug-treated groups to the vehicle-treated group for both phases of the test.
Visualizations
Experimental Workflow for Analgesic Drug Discovery
Caption: Workflow for the discovery of novel analgesics.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade.
References
Application Notes and Protocols for the Functionalization of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it a valuable core for drug design. 3-(3-Methoxybenzyl)piperidine is a versatile building block, and its functionalization offers a pathway to novel chemical entities with potential therapeutic applications. Derivatives of benzylpiperidines are known to interact with various biological targets, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and monoamine oxidase (MAO), highlighting the importance of developing a diverse range of analogs for structure-activity relationship (SAR) studies.[3][4][5]
These application notes provide a comprehensive overview of strategies for the functionalization of the piperidine ring in this compound, focusing on both N-functionalization and C-H functionalization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in the synthesis of novel derivatives for drug discovery and development programs.
N-Functionalization of the Piperidine Ring
The secondary amine of this compound is a nucleophilic center that can be readily functionalized through various reactions, including alkylation, acylation, arylation, and reductive amination.[6][7] These modifications are fundamental in modulating the physicochemical properties, such as lipophilicity and basicity, which in turn can significantly impact the pharmacokinetic and pharmacodynamic profile of the molecule.
Protocol 1: N-Alkylation
This protocol describes the addition of an alkyl group to the nitrogen atom of the piperidine ring using an alkyl halide.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) (10 mL), add a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or diisopropylethylamine (DIPEA, 1.5 mmol).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction can be accelerated using microwave irradiation.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | RT | >90 | General Protocol[4] |
| 2 | Ethyl iodide | DIPEA | Acetonitrile | 60 | 85-95 | General Protocol |
Protocol 2: N-Acylation
This protocol details the introduction of an acyl group to the piperidine nitrogen using an acyl chloride or anhydride.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (Et₃N, 1.5 mmol) or pyridine (1.5 mmol), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | >95 | General Protocol |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | >90 | General Protocol |
C-H Functionalization of the Piperidine Ring
Direct C-H functionalization is a powerful and atom-economical strategy for introducing complexity into the piperidine scaffold.[6] However, achieving site-selectivity can be challenging due to the similar reactivity of various C-H bonds. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.[8][9] For 3-substituted piperidines, the C2, C4, C5, and C6 positions are potential sites for functionalization. The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom.[10]
N-Protection: A Prerequisite for C-H Functionalization
To prevent undesired reactions at the nucleophilic nitrogen during C-H functionalization, it is crucial to first protect the amine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group as it can be easily introduced and later removed under acidic conditions.[6]
Protocol 3: N-tert-Butoxycarbonylation (Boc Protection)
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a mixture of dichloromethane (10 mL) and water (10 mL), add sodium bicarbonate (NaHCO₃, 3.0 mmol).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting N-Boc-3-(3-methoxybenzyl)piperidine is often pure enough for the next step, but can be purified by column chromatography if necessary.
| Reagent | Molar Equiv. | Solvent | Time (h) | Yield (%) | Reference |
| (Boc)₂O | 1.2 | DCM/H₂O | 4-16 | >95 | [6] |
Site-Selective C-H Functionalization Strategies
The regioselectivity of C-H functionalization on the N-protected piperidine ring is highly dependent on the catalyst and directing group employed.
-
C2-Functionalization : The C2 position is electronically activated, making it a favorable site for functionalization.[10]
-
C4-Functionalization : This position is sterically accessible and can be targeted by overriding the electronic preference for the C2 position, often through the use of specific catalysts and N-protecting groups.[8][9]
-
C3-Functionalization : Direct C-H functionalization at C3 is challenging. Indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine intermediate followed by reductive ring-opening, are typically employed.[8][11]
Protocol 4: Rhodium-Catalyzed C4-Arylation (Illustrative)
This protocol is an example of a site-selective C-H functionalization reaction, adapted from methodologies developed for similar piperidine systems.[8][9]
Experimental Protocol:
-
To a solution of N-α-oxoarylacetyl-protected this compound (0.5 mmol) in a suitable solvent like chlorobenzene (5 mL), add a rhodium catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄ (1 mol%).
-
Add the aryldiazoacetate reagent (e.g., methyl phenyldiazoacetate) (0.75 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 40 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-functionalized piperidine derivative.
| Catalyst | N-Protecting Group | Position | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | 4.2:1 | 67 | [8] |
| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | >20:1 | 70-85 | [8][9] |
Visualizations
Experimental Workflow: N-Functionalization
Caption: General workflow for N-alkylation and N-acylation.
Experimental Workflow: C-H Functionalization
Caption: Workflow for site-selective C-H functionalization.
Signaling Pathway: Dopamine Receptor Antagonism
Many piperidine derivatives act as antagonists at dopamine receptors, which are G-protein coupled receptors (GPCRs). This diagram illustrates a simplified mechanism of action.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
The functionalization of this compound provides a rich platform for the generation of diverse chemical libraries for drug discovery. N-functionalization offers a straightforward approach to modify the core structure, while advanced C-H functionalization techniques enable the introduction of substituents at specific positions on the piperidine ring, allowing for fine-tuning of the molecule's biological activity. The protocols and data presented herein serve as a practical guide for researchers to explore the chemical space around this valuable scaffold. Careful selection of protecting groups, catalysts, and reaction conditions is paramount to achieving the desired functionalization with high yield and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3,4-Dimethoxy-benzyl)-piperidine | 420137-11-7 | Benchchem [benchchem.com]
- 5. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Piperidines | Ambeed [ambeed.com]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(3-Methoxybenzyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification strategy is critical to ensure high purity, which is essential for subsequent synthetic steps and for meeting regulatory standards in drug development. The methods outlined below are based on common techniques for the purification of piperidine derivatives and can be adapted to suit specific impurity profiles and scales of operation.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. For this compound, common impurities may include:
-
Unreacted starting materials: Such as 3-methoxyphenylacetonitrile, piperidone precursors, or reagents from the reduction or alkylation steps.
-
Byproducts: Arising from side reactions during the synthesis.
-
Reagent-related impurities: Residual catalysts, reducing agents, or bases.
-
Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[1]
-
Solvents: Residual solvents from the reaction or workup.
Purification Techniques
The choice of purification method depends on the physical state of the crude product (solid or oil), its polarity, thermal stability, and the nature of the impurities. The following techniques are commonly employed for the purification of piperidine analogs.
Column Chromatography
Column chromatography is a versatile and widely used method for purifying piperidine derivatives.[2] Due to the basic nature of the piperidine nitrogen, peak tailing can be a common issue on silica gel.[3] This can be mitigated by adding a basic modifier to the eluent.[2][3]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).
-
To counteract the basicity of the piperidine, add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent system.[2]
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel to create a dry load. The dry loading technique is often preferred for better resolution.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Table 1: Typical Eluent Systems for Flash Chromatography of Piperidine Derivatives
| Eluent System Components | Typical Ratio (v/v) | Modifier |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | 1% Triethylamine |
| Dichloromethane / Methanol | 99:1 to 9:1 | 1% Ammonia in Methanol |
| Toluene / Acetone | 8:2 to 1:1 | 0.5% Triethylamine |
Purification Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Recrystallization
If the crude this compound is a solid or can be converted into a solid salt, recrystallization is a highly effective purification technique for removing small amounts of impurities.[1]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) dropwise at room temperature to assess solubility.[1]
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]
-
Heat the test tubes with poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to completely dissolve the compound.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Table 2: Common Solvents for Recrystallization of Piperidine Derivatives
| Solvent | Polarity | Boiling Point (°C) |
| Ethanol | Polar Protic | 78 |
| Isopropanol | Polar Protic | 82 |
| Acetonitrile | Polar Aprotic | 82 |
| Ethyl Acetate | Moderately Polar | 77 |
| Toluene | Non-polar | 111 |
| Heptane | Non-polar | 98 |
General Purification Workflow
Caption: General workflow for purification method selection.
Acid-Base Extraction
This technique is useful for separating the basic this compound from non-basic impurities.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the piperidine salt and cause the free base to precipitate or form an oil.
-
Organic Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[5]
Troubleshooting
Table 3: Common Problems and Solutions in Purification
| Problem | Possible Cause | Suggested Solution |
| Column Chromatography: | ||
| Peak Tailing | Interaction of the basic piperidine with acidic silica gel. | Add a basic modifier (e.g., 1% triethylamine) to the eluent.[2] |
| Co-elution of Impurities | Improper eluent system or column packing. | Optimize the eluent system using TLC. Ensure the column is packed uniformly without cracks or air bubbles.[5] |
| Recrystallization: | ||
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Cool the solution more slowly. Add a seed crystal.[4] |
| Poor Crystal Formation | Solution is not sufficiently concentrated, or the cooling is too rapid. | Evaporate some of the solvent. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[5] |
| General: | ||
| Product Discoloration | Oxidation of the piperidine. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[1] |
By following these detailed protocols and considering the troubleshooting guide, researchers, scientists, and drug development professionals can effectively purify this compound to the high degree of purity required for their applications.
References
Application Notes and Protocols for In Vitro Evaluation of 3-(3-Methoxybenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine is a synthetic compound belonging to the benzylpiperidine class of molecules. Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous clinically approved drugs and bioactive compounds targeting a wide range of biological entities, including enzymes and receptors within the central nervous system (CNS).[1][2] The structural motif of a benzyl group attached to a piperidine ring is a common feature in molecules designed to interact with neurological targets. The methoxy substitution on the benzyl ring can further influence the compound's pharmacological properties, including its binding affinity and selectivity for specific targets.
These application notes provide a comprehensive guide for the in vitro experimental design to characterize the pharmacological profile of this compound. The following protocols detail methodologies for assessing its potential effects on key biological targets implicated in neurodegenerative and psychiatric disorders, pain, and inflammation. The suggested assays are based on the known activities of structurally related piperidine compounds.
Potential Biological Targets and In Vitro Assays
Based on the structure-activity relationships of analogous benzylpiperidine compounds, the primary putative targets for this compound include:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterases is a key therapeutic strategy for Alzheimer's disease.[1][2][3]
-
Monoamine Transporters (DAT, SERT, NET): Modulation of dopamine, serotonin, and norepinephrine transporters is a hallmark of many psychoactive drugs.
-
Opioid Receptors (MOR, DOR, KOR): The piperidine scaffold is present in many opioid analgesics.[4]
-
Sigma Receptors: These receptors are implicated in a variety of CNS disorders and are targets for several piperidine-containing compounds.
-
Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO is a therapeutic approach for depression and Parkinson's disease.
-
General Cytotoxicity and Neuroinflammation: Essential for evaluating the safety profile and potential anti-inflammatory effects of the compound.
Data Presentation: In Vitro Activity of Benzylpiperidine Analogs
Table 1: Cholinesterase Inhibitory Activity of Representative Benzylpiperidine Analogs
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | eeAChE | 0.39 | Donepezil | 0.02 |
| eqBChE | 1.25 | Tacrine | 0.03 | |
| Analog B | eeAChE | 6.89 | Donepezil | 0.02 |
| eqBChE | > 40 | Tacrine | 0.03 |
Data is illustrative and sourced from studies on N-benzylpiperidine derivatives.[2][3]
Table 2: Opioid Receptor Binding Affinity of a Representative Piperidine Analog
| Compound ID | Receptor | Ki (nM) |
| Analog C | µ-Opioid Receptor (MOR) | 0.0034 |
| δ-Opioid Receptor (DOR) | 41.67 | |
| κ-Opioid Receptor (KOR) | 7.9 |
Data is illustrative and sourced from a study on a 3-substituted piperidine derivative.[4]
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the inhibitory activity of this compound on cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound, positive control, and substrates in appropriate solvents (e.g., DMSO for compounds, and buffer for substrates).
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations (typically in a serial dilution), and 20 µL of DTNB solution.
-
Add 20 µL of AChE or BChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the general cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24 or 48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 3: Radioligand Binding Assay for Dopamine Transporter (DAT)
This competitive binding assay determines the affinity of this compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
GBR 12909 (for non-specific binding)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cell membrane preparations from hDAT-expressing cells
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of GBR 12909.
-
Incubate the plate at 4°C for 2 hours.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a representative signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methoxybenzyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Methoxybenzyl)piperidine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Hydrogenation of 3-(3-Methoxyphenyl)pyridine and N-Alkylation of piperidine with 3-methoxybenzyl halide.
Route 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine
This is a high-yielding route for the synthesis of this compound. However, several factors can affect the reaction's success.
dot
Technical Support Center: Synthesis of 3-(3-Methoxybenzyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(3-Methoxybenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic routes include:
-
Hydrogenation of 3-(3-methoxyphenyl)pyridine: This is a direct and often high-yielding method.
-
Reductive Amination: This versatile method can involve the reaction of 3-piperidone with a 3-methoxybenzyl organometallic reagent followed by reduction, or the reaction of 3-aminopiperidine with 3-methoxybenzaldehyde.
-
N-Alkylation of 3-benzylpiperidine: This involves the introduction of the 3-methoxybenzyl group onto a pre-formed piperidine ring.
-
Grignard Reaction: This can be employed by reacting a 3-substituted piperidine precursor with a 3-methoxyphenylmagnesium halide.
Q2: I am getting a low yield in my N-alkylation reaction with 3-methoxybenzyl chloride. What are the possible reasons?
A2: Low yields in the N-alkylation of a piperidine with 3-methoxybenzyl chloride can be attributed to several factors. A primary side reaction is the solvolysis of the alkylating agent, particularly when using protic solvents like ethanol. The methoxy group on the benzyl chloride makes it a reactive SN1 electrophile, which can react with the solvent to form 3-methoxybenzyl alcohol. Additionally, over-alkylation can occur, leading to the formation of a quaternary ammonium salt. To mitigate these issues, consider using a non-polar, aprotic solvent such as dichloromethane (DCM) and a non-nucleophilic base like potassium carbonate or DIPEA. Careful control of stoichiometry and slow addition of the alkylating agent can also minimize the formation of the quaternary salt.
Q3: What is the most common side product in a Grignard reaction to form a 3-arylpiperidine?
A3: A common side product in Grignard reactions involving the formation of an aryl-substituted compound is a biaryl compound, such as biphenyl or its derivatives.[1] This occurs due to a coupling reaction between the Grignard reagent and any unreacted aryl halide starting material. To minimize this side product, it is crucial to ensure the reaction is carried out under strictly anhydrous conditions and that the Grignard reagent is formed efficiently before the addition of the piperidine electrophile.
Q4: Can C-alkylation be a competing reaction during the N-alkylation of piperidine?
A4: While N-alkylation is the predominant reaction for piperidines, C-alkylation at the carbon atoms adjacent to the nitrogen is a possibility, especially when using a very strong base that can deprotonate the α-carbon. However, under typical N-alkylation conditions with bases like potassium carbonate, N-alkylation is significantly more favorable.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrogenation of 3-(3-methoxyphenyl)pyridine
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Catalyst Inactivity | Ensure the catalyst (e.g., PtO₂) is fresh and active. If necessary, use a new batch of catalyst. Consider catalyst poisoning by impurities in the starting material or solvent. Purify the starting material if needed. | Increased reaction rate and conversion to the desired product. |
| Incomplete Reaction | Monitor the reaction progress by techniques like TLC or GC-MS. If the reaction stalls, consider increasing the hydrogen pressure or reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. | Complete consumption of the starting material and maximization of the product yield. |
| Suboptimal Solvent | The choice of solvent can influence the reaction rate. Methanol or acetic acid are commonly used. If the reaction is slow, a different solvent system could be explored. | An optimized solvent system will improve the reaction kinetics and yield. |
Issue 2: Presence of Impurities in Reductive Amination
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Imine/Enamine Formation | Before adding the reducing agent, ensure the formation of the imine or enamine intermediate. This can be monitored by NMR or IR spectroscopy. The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate this step. | Driving the imine/enamine formation to completion will reduce the amount of unreacted starting materials in the final product. |
| Reduction of the Aldehyde/Ketone | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are more selective for the iminium ion. | Minimized formation of the corresponding alcohol from the starting carbonyl compound, leading to a cleaner product mixture. |
| Over-alkylation (for secondary amines) | If a secondary amine is formed as an intermediate, it can react further to form a tertiary amine. Use a stoichiometric amount of the carbonyl compound and monitor the reaction closely to stop it once the desired product is formed. | Increased selectivity for the desired secondary amine product. |
| Boc-Deprotection | If using a Boc-protected piperidine derivative, acidic conditions can lead to the removal of the Boc group. If this is observed, consider using a milder acid catalyst or a different synthetic route. | Preservation of the Boc protecting group throughout the reaction sequence. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to this compound and related structures.
| Synthetic Route | Starting Material(s) | Product | Reported Yield | Reference |
| Hydrogenation | 3-(3-methoxyphenyl)pyridine | 3-(3-methoxyphenyl)piperidine | 90.7% | [2] |
| Chemo-enzymatic dearomatization | 3-(3-methoxyphenyl)pyridine | (R)-(+)- and (S)-(−)-Preclamol | ≥50% (4 steps) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-methoxyphenyl)piperidine via Hydrogenation
This protocol is adapted from the literature for the hydrogenation of 3-(3-methoxyphenyl)pyridine.[2]
Materials:
-
3-(3-methoxyphenyl)pyridine
-
Methanol
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.
-
Add a catalytic amount of platinum(IV) oxide to the solution.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to approximately 2844 Torr.
-
Stir the reaction mixture vigorously at room temperature for 3 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as distillation or chromatography, to yield 3-(3-methoxyphenyl)piperidine.
Visualizations
Synthetic Pathways to this compound
Caption: Overview of common synthetic routes to this compound and major side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 3-(3-Methoxybenzyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(3-Methoxybenzyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the purification of this compound?
A1: The main challenges in purifying this compound stem from its chemical properties, specifically the basicity of the piperidine nitrogen. This can lead to:
-
Strong interactions with acidic silica gel: The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel. This often results in significant peak tailing, poor separation, and low recovery during column chromatography.[1]
-
Co-elution of impurities: Structurally similar impurities, such as isomers or unreacted starting materials, may have similar polarities, making them difficult to separate by chromatography.
-
Formation of hydrochloride salts: While useful for purification by recrystallization, the formation of salts can complicate purification by chromatography if not properly controlled.
Q2: What are the common impurities that can be expected in a crude sample of this compound?
A2: The impurities present will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: For instance, if synthesized via reduction of 3-(3-methoxybenzyl)pyridine, residual starting material may be present.
-
Over-alkylation or side-reaction products: Depending on the synthetic strategy, byproducts from reactions on the piperidine nitrogen or the aromatic ring can occur.
-
Diastereomers: If the synthesis involves the creation of a chiral center and is not stereospecific, a mixture of enantiomers or diastereomers may be present.
Q3: Is it better to purify this compound as a free base or as a hydrochloride salt?
A3: Both forms have their advantages for purification.
-
Free Base: Purification of the free base is common for column chromatography. However, due to its basicity, modifications to the standard silica gel chromatography protocol are often necessary to achieve good separation and recovery.
-
Hydrochloride Salt: The hydrochloride salt is often a crystalline solid, making it highly suitable for purification by recrystallization.[2] This method can be very effective at removing impurities that are soluble in the recrystallization solvent.
Troubleshooting Guides
Column Chromatography Issues
Q: My this compound is showing significant tailing and I have low recovery from my silica gel column. What can I do?
A: This is a common issue due to the basic nature of the piperidine. Here are several troubleshooting steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica gel.
-
Triethylamine (TEA): A common and effective choice. Start by adding 0.5-2% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane mixture).[1]
-
Ammonia in Methanol: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M) can be used as a polar component of the mobile phase.
-
-
Stationary Phase Modification:
-
Neutralized Silica Gel: You can prepare a neutralized silica gel by making a slurry of the silica gel in a solvent containing triethylamine, then evaporating the solvent before packing the column.[1]
-
Alumina: Using basic or neutral alumina as the stationary phase can be a good alternative to silica gel for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If your compound and impurities have suitable solubility, reverse-phase (C18) chromatography can be an excellent alternative.
Recrystallization Issues
Q: I am trying to recrystallize the hydrochloride salt of this compound, but it is not crystallizing or the yield is very low.
A: Successful recrystallization depends heavily on the choice of solvent and technique.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For hydrochloride salts of piperidine derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or acetone/water.[2]
-
Perform small-scale solvent screening to identify the optimal solvent or solvent system.
-
-
Technique:
-
Use a minimal amount of hot solvent: Dissolve your compound in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling can cause the compound to precipitate as an oil or trap impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
-
Anti-Solvent Addition: If a single solvent is not effective, you can dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes turbid.
-
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification techniques. The actual purity will depend on the initial purity of the crude material and the optimization of the chosen method.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Chromatography (with basic modifier) | >95% | Good for separating less polar impurities. | Can still have some product loss on the column. |
| Recrystallization (as HCl salt) | >98% | Excellent for removing impurities with different solubility profiles; can yield highly pure crystalline material. | Requires the compound to be a solid; yield can be lower than chromatography. |
| Preparative HPLC | >99% | High resolution and purity. | More expensive and time-consuming for large quantities. |
| Chiral HPLC | >99% (for each enantiomer) | Separates enantiomers. | Requires specialized chiral columns and method development.[3][4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Triethylamine)
Objective: To purify crude this compound free base using silica gel column chromatography with a triethylamine-modified eluent.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running a mobile phase of hexane containing 1% TEA.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate + 1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate + 1% TEA) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)
Objective: To purify crude this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl)
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask, filter funnel, and other standard laboratory glassware
Procedure:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Add a solution of HCl (e.g., 2 M in diethyl ether) dropwise with stirring until precipitation is complete. Alternatively, dissolve the free base in a minimal amount of ethanol and add concentrated HCl.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: a. Transfer the crude salt to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the salt completely. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collection and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 3-(3-Methoxybenzyl)piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-methoxybenzyl)piperidine and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound include:
-
Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine: This is a direct and high-yielding approach where the pyridine ring is reduced to a piperidine ring using a catalyst like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. For derivatives of this compound, this method offers a versatile way to construct the piperidine ring with various substitution patterns. The presence of an electron-donating group, such as a methoxy group, on the phenyl ring generally facilitates this reaction.[2][3]
-
Grignard Reaction followed by Reduction: This multi-step synthesis involves the reaction of a Grignard reagent, such as 3-methoxybenzylmagnesium bromide, with a suitable pyridine derivative (e.g., pyridine-3-carboxaldehyde) or a protected piperidone. The resulting intermediate is then deoxygenated and the pyridine ring reduced to afford the target molecule.
Q2: How does the 3-methoxybenzyl group influence the synthesis?
A2: The 3-methoxybenzyl group can influence the reaction in several ways. In the Pictet-Spengler reaction, the electron-donating nature of the methoxy group activates the aromatic ring, promoting the electrophilic aromatic substitution step of the cyclization.[3] In catalytic hydrogenation, its presence does not typically interfere with the reduction of the pyridine ring. The stereochemical influence of this bulky group can be a factor in reactions that create new chiral centers, potentially favoring the formation of one diastereomer over another.
Q3: What are the key parameters to control for a successful synthesis?
A3: Critical parameters to optimize include:
-
Catalyst Selection and Loading: The choice of catalyst is crucial, especially in hydrogenation reactions. Rhodium, Palladium, and Platinum-based catalysts are commonly used.[4] Catalyst loading should be optimized to ensure complete conversion without promoting side reactions.
-
Solvent: The solvent can significantly impact reaction rates and selectivity. Protic solvents like methanol and ethanol are often used for hydrogenation.
-
Temperature and Pressure: These parameters are particularly important for catalytic hydrogenation. Higher temperatures and pressures can increase the reaction rate but may also lead to over-reduction or side reactions.
-
Acid Catalyst (for Pictet-Spengler): The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, TFA) are critical for promoting the cyclization in the Pictet-Spengler reaction.
Troubleshooting Guide
Problem 1: Low or no yield in the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not been deactivated by exposure to air or moisture. Use a fresh batch of high-quality catalyst. Consider pre-activating the catalyst if necessary. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized. Increase the hydrogen pressure within the recommended safety limits for your equipment. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Catalyst Poisoning | Impurities in the starting material or solvent can poison the catalyst. Purify the starting materials and use high-purity, degassed solvents. |
Problem 2: Formation of byproducts in the Pictet-Spengler reaction.
| Possible Cause | Suggested Solution |
| Side Reactions due to Strong Acid | Use a milder acid catalyst or reduce the concentration of the strong acid. The formation of N-acyliminium ions under milder conditions can sometimes improve yields. |
| Over-reaction or Degradation | Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged reaction times or excessively high temperatures. |
| Formation of Isoomers | The stereoselectivity of the Pictet-Spengler reaction can be influenced by temperature. Kinetically controlled reactions at lower temperatures may favor one isomer, while thermodynamically controlled reactions at higher temperatures may lead to a different isomer or a mixture.[2] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of Closely Eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from impurities. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil | If the free base is an oil, consider converting it to a hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[5] |
| Residual Catalyst | After hydrogenation, ensure the catalyst is completely removed by filtration, for example, through a pad of Celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the successful synthesis of 3-(3-methoxyphenyl)piperidine from 3-(3-methoxy-phenyl)-pyridine.[1]
Materials:
-
3-(3-Methoxyphenyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Hydrogen chloride (HCl) in a suitable solvent
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a solution of 3-(3-methoxyphenyl)pyridine in methanol, add a catalytic amount of Platinum(IV) oxide.
-
Add a solution of hydrogen chloride in a suitable solvent.
-
Place the reaction vessel in a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to approximately 2844.3 Torr.
-
Stir the reaction mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 3-(3-methoxyphenyl)piperidine hydrochloride. A yield of 90.7% has been reported for this transformation.[1]
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of tetrahydroisoquinoline derivatives, which can be adapted for this compound analogs.
Materials:
-
β-(3-Methoxyphenyl)ethylamine derivative
-
Aldehyde or ketone
-
Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the β-(3-methoxyphenyl)ethylamine derivative in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde or ketone (typically a slight excess) to the solution.
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum(IV) oxide (PtO₂) / HCl | H₂ (approx. 400 psi), MeOH, 3h | High yield (e.g., 90.7% for 3-(3-methoxyphenyl)piperidine[1]) | Requires acidic conditions |
| Palladium on Carbon (Pd/C) | H₂ (pressure varies), various solvents | Readily available, effective for many substrates | Can sometimes lead to over-reduction or debenzylation |
| Rhodium on Carbon (Rh/C) | H₂ (pressure varies), various solvents | Often shows high selectivity and activity | More expensive than Pd or Pt catalysts |
| Raney Nickel (Ra-Ni) | H₂ (high pressure), alcohol solvents | Cost-effective | Often requires harsher conditions (higher temperature and pressure) |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.
Caption: Generalized signaling pathway for the Pictet-Spengler reaction.
References
stability issues of 3-(3-Methoxybenzyl)piperidine under acidic conditions
Welcome to the technical support center for 3-(3-Methoxybenzyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound under acidic conditions?
A1: this compound possesses two primary functional groups susceptible to degradation under acidic conditions: the piperidine ring and the methoxybenzyl group. The piperidine nitrogen is basic and will be protonated in acidic media, forming a more water-soluble and generally stable salt.[1] However, the methoxy group on the benzyl ring is susceptible to acid-catalyzed cleavage, which is the primary anticipated degradation pathway.[2][3][4][5]
Q2: What is the most likely degradation product of this compound in an acidic solution?
A2: The most probable degradation product is 3-(3-hydroxybenzyl)piperidine, formed via the cleavage of the methyl ether bond of the methoxy group. Under strongly acidic conditions and with a suitable nucleophile present (e.g., halide ions from the acid), the methyl group may form a methyl halide.[4]
Q3: How can I monitor the degradation of this compound?
A3: The most effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] A reverse-phase HPLC system with a C18 column and a UV detector is a common choice. The method should be able to separate the parent compound from all potential degradation products.
Q4: What are the typical conditions for a forced degradation study under acidic conditions?
A4: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[7][8] For acidic conditions, treating a solution of the compound with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in the range of 0.1 M to 1 M is a common starting point.[7][9] The study can be performed at room temperature or elevated temperatures (e.g., 50-60 °C) to accelerate degradation.[9]
Q5: How much degradation should I aim for in a forced degradation study?
A5: The goal is to achieve a level of degradation that is sufficient to demonstrate the specificity of the analytical method without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate.[9]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the chosen conditions. The concentration of the acid is too low, or the temperature is not high enough. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). Increase the temperature of the reaction (e.g., to 60°C or higher). Increase the duration of the stress testing. |
| Complete degradation of the starting material. | The stress conditions are too harsh. | Reduce the acid concentration. Lower the reaction temperature. Decrease the incubation time and take more frequent time points. |
| Poor separation of the parent compound and degradation products in HPLC. | The HPLC method is not optimized. The mobile phase composition or column type may not be suitable. | Modify the mobile phase composition (e.g., change the organic solvent to aqueous ratio, or the type of organic solvent). Adjust the pH of the mobile phase. Try a different column with a different stationary phase. |
| Multiple unknown peaks in the chromatogram. | Formation of secondary degradation products or interaction with excipients (if in formulation). | Attempt to identify the major degradation products using techniques like LC-MS. If using a formulated product, test the placebo under the same stress conditions to identify any peaks originating from the excipients. |
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
Objective: To investigate the stability of this compound under acidic conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.
-
Acid Treatment:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to the mark with the solvent to get a final drug concentration of 0.1 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution and 1 mL of water, and diluting to 10 mL.
-
-
Incubation: Store the acid-treated sample and the control sample at 60°C.
-
Time Points: Withdraw aliquots from both solutions at initial (t=0), 2, 4, 8, 12, and 24 hours.
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the withdrawn aliquots with an equivalent amount of NaOH solution (e.g., 0.1 M NaOH for the 0.1 M HCl sample).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of degradation of this compound and the formation of any degradation products at each time point.
Illustrative Quantitative Data
The following table presents hypothetical data from a forced degradation study under acidic conditions (0.1 M HCl at 60°C).
| Time (hours) | This compound (% Remaining) | 3-(3-hydroxybenzyl)piperidine (% Area) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.5 |
| 4 | 90.5 | 9.1 |
| 8 | 82.1 | 17.2 |
| 12 | 75.8 | 23.5 |
| 24 | 65.3 | 33.8 |
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathway of this compound under acidic conditions.
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Poor Solubility of 3-(3-Methoxybenzyl)piperidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with 3-(3-Methoxybenzyl)piperidine analogs. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound analogs poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of these analogs often stems from the physicochemical properties of the core structure. The piperidine ring, especially when substituted with a lipophilic group like a methoxybenzyl moiety, contributes to the overall hydrophobicity of the molecule.[1][2] At neutral pH, the basic piperidine nitrogen may be only partially protonated, limiting its interaction with water molecules.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to a predominantly aqueous environment.[3] To mitigate this, you can try the following:
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[3]
-
Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit.[3]
-
Use a co-solvent: Incorporate a water-miscible organic solvent in your final aqueous solution.[4]
Q3: Can I use heat to dissolve my compound?
A3: Gentle warming can increase the rate of dissolution and the solubility limit for some compounds.[2] However, exercise caution as excessive heat may lead to chemical degradation. This method is often more suitable for initial solubilization, as the compound may precipitate upon cooling to physiological temperatures.[2]
Q4: When should I consider advanced solubilization techniques like salt formation or cyclodextrin complexation?
A4: If adjusting the pH and using co-solvents do not achieve the desired solubility for your experiments, or if you require a solid form with improved dissolution for in vivo studies, these advanced techniques are the next logical step.[1]
Troubleshooting Guide
Issue: Poor aqueous solubility of a this compound analog for in vitro biological assays.
This is a frequent challenge due to the lipophilic nature of the substituted piperidine ring. The following workflow and data tables provide a systematic approach to addressing this issue.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 3-(3-Methoxybenzyl)piperidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 3-(3-Methoxybenzyl)piperidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route of catalytic hydrogenation of 3-(3-methoxybenzyl)pyridine.
Issue 1: Low or No Conversion of Starting Material
-
Question: My catalytic hydrogenation of 3-(3-methoxybenzyl)pyridine is showing low to no conversion to the desired piperidine product. What are the potential causes and how can I resolve this?
-
Answer: Low or no conversion in a catalytic hydrogenation reaction is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be inactive. This can be due to improper storage, handling, or poisoning. Ensure the catalyst is fresh and has been stored under an inert atmosphere. Catalyst poisoning can occur from impurities in the starting material, solvent, or hydrogen gas.[1][2][3] The pyridine nitrogen itself or the piperidine product can also adsorb strongly to the catalyst surface and inhibit its activity, a phenomenon known as self-poisoning.[1][2][4]
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure all glassware is scrupulously clean and reagents are of high purity.
-
Increase the catalyst loading.
-
Consider using a different catalyst, such as platinum oxide (PtO2) or rhodium on carbon (Rh/C), which may be less susceptible to poisoning by nitrogen-containing compounds.[2][4][5][6]
-
-
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of the stable pyridine ring requires sufficient energy.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen, resulting in a slow or incomplete reaction.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
-
-
Issue 2: Incomplete Reduction Leading to Tetrahydropyridine Intermediates
-
Question: My reaction seems to have stalled, and I am observing the presence of tetrahydropyridine intermediates in my reaction mixture. How can I drive the reaction to completion?
-
Answer: The formation of partially hydrogenated intermediates like tetrahydropyridines is common when reaction conditions are not optimal.[8]
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Hydrogen Pressure and/or Temperature: As with low conversion, increasing the pressure and temperature can provide the necessary energy to fully reduce the pyridine ring.[7]
-
Add Fresh Catalyst: The initial catalyst may have lost activity over time. Carefully adding a fresh portion of the catalyst can help to complete the reduction.
-
-
Issue 3: Presence of Side Products, such as Debenzylation
-
Question: I am observing the formation of 3-methylpiperidine and/or 3-benzylpiperidine as byproducts in my reaction. What is causing this and how can I prevent it?
-
Answer: The presence of these side products indicates cleavage of the benzyl C-N bond (debenzylation) or the methoxy C-O bond. Palladium catalysts are known to catalyze hydrogenolysis (cleavage of bonds by hydrogen).[9][10]
-
Solution:
-
Milder Reaction Conditions: Employ lower temperatures and pressures to minimize hydrogenolysis.
-
Catalyst Choice: While Pd/C is common, other catalysts might be less prone to causing debenzylation in this specific substrate. Experimenting with different catalysts like Rh/C could be beneficial.
-
Control Reaction Time: Over-running the reaction after the substrate has been consumed can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble purifying the final this compound product by column chromatography. The compound is streaking or showing poor separation.
-
Answer: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel, leading to tailing and poor separation.[11]
-
Solution:
-
Basic Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the eluent. This will compete with the piperidine for binding to the active sites on the silica gel, improving the peak shape.[11]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.[11]
-
Salt Formation and Extraction: Convert the basic piperidine product to its hydrochloride salt by treating the reaction mixture with HCl. The salt is often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to this compound?
-
A1: The most prevalent methods are the catalytic hydrogenation of 3-(3-methoxybenzyl)pyridine and multi-step syntheses starting from a piperidone precursor, often involving a Grignard reaction.[7][12] Reductive amination is another viable, though less commonly cited, approach for similar structures.[13][14][15]
-
-
Q2: How can I synthesize the precursor, 3-(3-methoxybenzyl)pyridine?
-
Q3: What analytical techniques are best for monitoring the reaction progress?
-
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the disappearance of the starting material and the appearance of the product. For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of triethylamine can be effective.
-
-
Q4: What are the typical yields for the synthesis of this compound?
-
A4: Yields can vary significantly depending on the chosen synthetic route and optimization of the reaction conditions. For the catalytic hydrogenation of the corresponding pyridine precursor, yields of over 90% have been reported under optimized conditions.[18]
-
Quantitative Data Summary
| Synthesis Method | Precursor(s) | Catalyst/Reagent | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | 3-(3-methoxyphenyl)pyridine hydrochloride | Platinum(IV) oxide | Methanol | RT | ~3.7 | 3 | 90.7 | [18] |
| Catalytic Hydrogenation | Substituted Pyridines | Pd/C | Acetic Acid | 60-80 | 30-80 | Varies | High Conversion | [7] |
| Catalytic Hydrogenation | Substituted Pyridines | PtO2 | Glacial Acetic Acid | RT | 50-70 | Varies | Good | [5][6] |
| Grignard & Subsequent Steps | N-protected 3-piperidone, 3-methoxyphenyl magnesium halide | Grignard reagent, then hydrogenation catalyst (e.g., Pd/C) | Ether/THF, then alcohol/acid | Varies | Varies | Multi-step | Varies | [12] |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on a general procedure for the hydrogenation of substituted pyridines.
Materials:
-
3-(3-methoxybenzyl)pyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Acetic Acid
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Preparation of the Reaction Vessel: Ensure the high-pressure hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (nitrogen or argon) to remove any air.
-
Charging the Reactor: To the reaction vessel, add 3-(3-methoxybenzyl)pyridine and the solvent (methanol or acetic acid). Then, carefully add the 10% Pd/C catalyst under a stream of inert gas. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor securely. Purge the vessel with hydrogen gas several times to remove the inert gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (no further hydrogen uptake and no starting material observed by TLC/GC-MS), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation of the Product:
-
If the solvent is methanol, remove it under reduced pressure. The residue can be purified by column chromatography or by forming the hydrochloride salt.
-
If the solvent is acetic acid, carefully neutralize the acid with a base (e.g., NaOH solution) and then extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and the solvent is removed to yield the crude product, which can be further purified.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nacatsoc.org [nacatsoc.org]
- 10. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis routes of Pyridine, 4-[(3-methoxyphenyl)methyl]- [benchchem.com]
- 18. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing By-product Formation in Piperidine Ring Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing by-product formation during piperidine ring synthesis. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the three main synthetic routes to piperidines: Catalytic Hydrogenation of Pyridines, Reductive Amination, and Intramolecular Cyclization reactions.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a direct and widely used method for piperidine synthesis, but it can be affected by incomplete reduction or undesired side reactions.[1]
Issue 1.1: Incomplete reduction leading to dihydropyridine and tetrahydropyridine by-products.
-
Question: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common challenge due to the aromaticity of the pyridine ring.[1] Consider the following optimization steps:
-
Increase Hydrogen Pressure: Higher H₂ pressure can improve the hydrogenation rate and favor the formation of the fully saturated piperidine ring.[2]
-
Optimize Catalyst and Loading: Insufficient catalyst can lead to incomplete conversion. A typical loading is 5-10 mol%.[2] Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation. Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[2]
-
Elevate Temperature: Increasing the reaction temperature can improve the rate, but use caution as it may also promote side reactions.[2]
-
Solvent Choice: Protic solvents like acetic acid or ethanol can enhance the reaction rate by protonating the pyridine ring, which facilitates reduction.[1][2]
-
Issue 1.2: Formation of N-alkylated piperidine by-products.
-
Question: I'm observing the formation of N-alkylated piperidines, especially when using alcoholic solvents at high temperatures. How can this be prevented?
-
Answer: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent.[2] To mitigate this:
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the hydrogenation at a lower temperature.[2]
-
Use a Non-Alkylating Solvent: Switch to a solvent less likely to act as an alkylating agent, such as ethyl acetate or an ethereal solvent.[2]
-
Protect the Nitrogen: While it adds steps to the synthesis, in-situ protection of the piperidine nitrogen can be an effective strategy.[2]
-
Issue 1.3: Hydrodehalogenation of halogen-substituted pyridines.
-
Question: I am trying to reduce a chloro-substituted pyridine, but I am losing the halogen substituent. How can I selectively reduce the pyridine ring?
-
Answer: Hydrodehalogenation is a common side reaction, particularly with palladium catalysts.[2] To achieve selective hydrogenation:
-
Use a Different Catalyst: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are generally less prone to causing hydrodehalogenation compared to palladium catalysts.[2][3]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of this side reaction.[2]
-
Consider an Alternative Method: If hydrodehalogenation remains a significant issue, a non-catalytic reduction method may be necessary.[2]
-
Troubleshooting Workflow for Incomplete Hydrogenation
Reductive Amination of Dicarbonyls
This method involves the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the intermediate imine.[4]
Issue 2.1: Low yield of the desired piperidine.
-
Question: My reductive amination reaction is giving a low yield. What can I do to improve the outcome?
-
Answer: Low yields can result from inefficient imine formation or incomplete reduction.[2]
-
Optimize pH: The pH is critical. If it is too low, the starting amine will be protonated and non-nucleophilic. If it is too high, the formation of the imine intermediate will be slow.[2]
-
Use a Dehydrating Agent: Imine formation involves the elimination of water. Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often effective for one-pot reductive aminations as it is mild and selective for the imine over the carbonyl groups.
-
Intramolecular Cyclization
This broad category includes reactions like the Hofmann-Löffler-Freytag reaction, where a linear amine chain cyclizes to form the piperidine ring.[5]
Issue 3.1: Formation of undesired ring sizes or linear by-products.
-
Question: During a radical-mediated cyclization, I am observing a significant amount of a linear alkene by-product instead of the desired piperidine. How can I favor cyclization?
-
Answer: In radical cyclizations, a competitive 1,5-hydrogen transfer can lead to the formation of a linear alkene by-product.[4] The success of the cyclization is highly dependent on the substrate and reaction conditions. In the Hofmann-Löffler-Freytag reaction, a 1,5-hydrogen abstraction is favored, leading primarily to five-membered pyrrolidines, though the formation of six-membered piperidines can be appreciable in some cases.[5] Optimizing the catalyst and reaction conditions is key to controlling the reaction pathway.
Issue 3.2: Formation of alcohol-containing by-products.
-
Question: My intramolecular cyclization of an amide bearing an alkene is producing a by-product with an alcohol residue. What is the cause?
-
Answer: The presence of water can be detrimental in certain intramolecular cyclizations. For example, during the cyclization of alkene-bearing amides via hydride transfer, water can lead to the loss of tertiary amino groups and the formation of an alcohol by-product.[4] Ensure anhydrous conditions by thoroughly drying solvents and reagents.
Quantitative Data Summary
The efficiency of piperidine synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize representative quantitative data.
Table 1: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temp (°C) | Solvent | Yield (%) | By-products | Reference |
|---|---|---|---|---|---|---|---|
| Pd/C | Pyridine | 55 | 100 | Acetic Acid | >95% | Not specified | [1] |
| Rh/C | Pyridine | 5 | 80 | Water | >99% | Not specified | [6] |
| Rh₂O₃ | 4-Chloropyridine | 5 | 25 | Methanol | 95% | Minimal hydrodehalogenation | [3] |
| PtO₂ | Pyridine | 3.4 | RT | Acetic Acid | >95% | Not specified | [7] |
| Co-based | Pyridine | 50 | 100 | THF | 98% | Not specified |[4] |
Table 2: Yields for Various Piperidine Syntheses
| Reaction Type | Substrate Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | 1,5-Diketone + Benzylamine | NaBH(OAc)₃, DCE, RT, 12-24h | Good yields | [2] |
| Aza-Diels-Alder | 1-Azadiene + Maleimide | Toluene, 80°C | High yields | [8] |
| Hofmann-Löffler-Freytag | N-chloromethyl-n-hexylamine | UV light, H₂SO₄ then base | 90% (pyrrolidine), 10% (piperidine) | [5] |
| Microwave-Assisted | 1,5-Dichloropentane + Amine | K₂CO₃, Water, 150°C, 10-20 min | Good to excellent |[9] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine using PtO₂
This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.[7]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with H₂, and then pressurize to the desired pressure (e.g., 50 psi).
-
Execution: Stir the reaction mixture at room temperature. The reaction is typically complete in 4-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified further, for example, by basifying with a suitable base (e.g., NaOH) and extracting the free piperidine into an organic solvent.
General Experimental Workflow
Protocol 2: Microwave-Assisted Synthesis from 1,5-Dichloropentane
This green chemistry approach offers a rapid, one-pot synthesis of N-substituted piperidines.[9]
-
Reaction Setup: In a suitable microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (2 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.
-
Workup: After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3 x 15 mL).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, the crude product can be further purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine has turned yellow upon storage. What causes this and how can I fix it? A: A yellow color in piperidine is typically due to oxidation products. For applications requiring high purity, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[7]
Q2: I am having difficulty separating my piperidine product from residual pyridine starting material by distillation. Why is this? A: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple fractional distillation challenging.[7] To break the azeotrope, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[7]
Q3: My solution of piperidine in DMF crystallized during storage. What happened? A: This is a common issue where the amine reacts with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (like HCl that may be present in the storage environment) to form piperidine hydrochloride.[7][10] To prevent this, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[7]
Q4: What is the Hofmann-Löffler-Freytag reaction and when is it used? A: The Hofmann-Löffler-Freytag reaction is an intramolecular cyclization that forms a cyclic amine (typically a pyrrolidine, but sometimes a piperidine) from an N-halogenated amine under acidic conditions, initiated by heat or UV light.[5][11] It proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, followed by cyclization.[12]
Hofmann-Löffler-Freytag Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]
- 12. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Methoxybenzyl)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 3-(3-Methoxybenzyl)piperidine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the catalytic hydrogenation of 3-(3-methoxybenzyl)pyridine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient mixing may limit the contact between hydrogen gas, the substrate, and the catalyst. 4. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. | 1. Use a fresh batch of high-quality catalyst. Ensure the starting material and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds). 2. Gradually increase the hydrogen pressure. Consult literature for optimal pressure ranges for the specific catalyst being used. 3. Increase the agitation speed to improve gas-liquid dispersion. On a larger scale, the design of the impeller is crucial for effective mixing. 4. Cautiously increase the reaction temperature in increments, while monitoring for the formation of byproducts. |
| Incomplete Reaction/Presence of Intermediates | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | 1. Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., GC-MS, HPLC). 2. Consider adding a second charge of fresh catalyst. 3. Increase the catalyst loading. This should be optimized to balance reaction rate, cost, and potential for side reactions. |
| Formation of Side Products (Over-reduction) | 1. Harsh Reaction Conditions: High temperature and/or pressure can lead to the cleavage of the C-N bond in the piperidine ring. 2. Inappropriate Catalyst Choice: Some catalysts are more prone to causing hydrogenolysis. | 1. Reduce the reaction temperature and/or pressure. 2. Rhodium-based catalysts are often reported to be more selective for pyridine ring hydrogenation with a lower tendency for over-reduction compared to palladium or platinum catalysts. |
| Difficult Purification from Unreacted Pyridine | 1. Azeotrope Formation: Piperidines can form azeotropes with the corresponding pyridines, making separation by simple distillation difficult. | 1. Acidic Extraction: Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid (e.g., HCl). The more basic piperidine will be protonated and move to the aqueous phase, while the less basic pyridine will remain in the organic phase. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Salt Formation: Convert the crude mixture to their hydrochloride salts. The difference in solubility between the piperidine and pyridine salts can be exploited for separation by crystallization. |
| Poor Reproducibility on a Larger Scale | 1. Heat Transfer Issues: The hydrogenation of pyridines is exothermic, and inefficient heat removal on a larger scale can lead to temperature gradients and side reactions. 2. Mass Transfer Limitations: Gas-liquid and liquid-solid mass transfer can become limiting factors on a larger scale, affecting the reaction rate. | 1. Ensure the reactor has an efficient cooling system. Consider a slower addition of the substrate or a lower initial temperature to manage the exotherm. 2. Optimize agitation and hydrogen delivery for the specific reactor geometry. The use of a sparging tube for hydrogen introduction can improve gas dispersion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the catalytic hydrogenation of 3-(3-methoxybenzyl)pyridine. This approach is atom-economical and generally provides high yields. Common catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts.
Q2: How can I synthesize the precursor, 3-(3-methoxybenzyl)pyridine?
A2: A common method involves a Suzuki or Negishi cross-coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine) and a (3-methoxyphenyl)boronic acid or an organozinc reagent, respectively. Another approach is the reaction of a 3-picoline N-oxide with a suitable reagent to introduce the benzyl group, followed by reduction.
Q3: What are the key safety considerations when scaling up the catalytic hydrogenation of pyridines?
A3: The primary safety concerns are the handling of flammable hydrogen gas under pressure and the management of the exothermic reaction. It is crucial to use a properly rated high-pressure reactor with adequate venting and cooling capabilities. The catalyst, especially palladium on carbon, can be pyrophoric and should be handled with care, typically wetted with a solvent.
Q4: How do I choose the right catalyst for the hydrogenation?
A4: The choice of catalyst depends on several factors, including cost, activity, selectivity, and tolerance to functional groups.
-
Platinum(IV) oxide (PtO₂): Often effective for a wide range of substituted pyridines.
-
Palladium on Carbon (Pd/C): A cost-effective option, but can sometimes lead to over-reduction or be poisoned by impurities.
-
Rhodium on Carbon (Rh/C): Generally more active and selective than palladium, with a lower tendency for C-N bond cleavage.
Q5: What is the typical impurity profile I should expect, and how can I control it?
A5: The impurity profile can include unreacted 3-(3-methoxybenzyl)pyridine, partially hydrogenated intermediates (tetrahydropyridines), and over-reduction products (ring-opened amines). Control of impurities is achieved through optimization of reaction conditions (temperature, pressure, time), catalyst selection, and appropriate purification methods as outlined in the troubleshooting guide.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-methoxybenzyl)pyridine (Precursor)
This protocol describes a typical Suzuki cross-coupling reaction.
Materials:
-
3-Bromopyridine
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add 3-bromopyridine (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20-30 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the reaction is complete (monitor by TLC or GC-MS, usually 4-12 hours).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-methoxybenzyl)pyridine.
Protocol 2: Catalytic Hydrogenation of 3-(3-methoxybenzyl)pyridine to this compound
This protocol describes a typical catalytic hydrogenation using Platinum(IV) oxide.
Materials:
-
3-(3-methoxybenzyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Methanol or Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Celite® or another filter aid
Procedure:
-
In the vessel of a high-pressure reactor, dissolve 3-(3-methoxybenzyl)pyridine (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Carefully add Platinum(IV) oxide (typically 1-5 mol%) to the solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Pressure (psi) | Typical Temperature (°C) | Solvent(s) | Advantages | Disadvantages |
| PtO₂ | 50 - 500 | 25 - 80 | Acetic Acid, Methanol | Generally effective for a wide range of substrates. | Higher cost compared to Pd/C. |
| Pd/C | 50 - 1000 | 25 - 100 | Methanol, Ethanol, Ethyl Acetate | Cost-effective, readily available. | Prone to catalyst poisoning and can cause over-reduction. |
| Rh/C | 50 - 800 | 25 - 80 | Acetic Acid, Alcohols | High activity and selectivity, less prone to over-reduction. | Higher cost. |
| Raney Ni | 500 - 1500 | 100 - 200 | Alcohols | Very active, low cost. | Requires high temperatures and pressures, can be less selective. |
Visualizations
Caption: Overall experimental workflow for the two-stage synthesis of this compound.
Caption: A simplified decision-making workflow for troubleshooting the catalytic hydrogenation step.
Technical Support Center: Stereoselective Synthesis of 3-(3-Methoxybenzyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxybenzyl)piperidine, a key intermediate for pharmaceuticals such as Preclamol. The focus is on addressing challenges related to achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of this compound?
A1: The main strategies to control the stereochemistry at the C3 position of the piperidine ring include:
-
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. A notable example is the Rhodium-catalyzed asymmetric reductive Heck reaction.[1][2]
-
Chemo-enzymatic Methods: Combining chemical synthesis with highly selective enzymatic transformations. A key method involves an amine oxidase and ene-imine reductase cascade.[3]
-
Chiral Resolution: Synthesizing the racemic mixture of this compound and then separating the enantiomers using a chiral resolving agent, such as N-acetyl-L-leucine.[4]
-
Intramolecular Cyclization: Designing an acyclic precursor that undergoes a ring-closing reaction to form the piperidine ring with the desired stereochemistry.[5][6]
Q2: My reaction is producing a racemic mixture or low enantiomeric excess (ee). What are the likely causes and how can I improve stereoselectivity?
A2: Low stereoselectivity can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
For Asymmetric Catalysis (e.g., Rh-catalyzed Heck Reaction):
-
Catalyst/Ligand Inactivity: The chiral ligand may be degrading or the catalyst may not be in its active form. Ensure anhydrous and anaerobic conditions, and consider using fresh catalyst and ligand.
-
Suboptimal Temperature: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired enantiomer.[7] A temperature screening is recommended to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with different solvents to find the one that maximizes stereoselectivity.[7]
-
-
For Chemo-enzymatic Reactions:
-
Enzyme Inhibition: Substrate or product inhibition can occur at high concentrations. Try running the reaction at a lower substrate concentration or use a fed-batch approach.[7]
-
Suboptimal pH and Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature. These parameters should be systematically optimized for the specific enzymes being used.[7]
-
Cofactor Regeneration: Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is efficient to maintain enzyme activity.[7]
-
Q3: I'm having difficulty with the purification of my final chiral piperidine product. What are some common challenges?
A3: Purification challenges often involve separating the desired product from starting materials, byproducts, or the unwanted enantiomer/diastereomer.
-
Residual Catalyst: In metal-catalyzed reactions, trace amounts of the metal can remain. Consider using metal scavengers or performing a filtration through a plug of silica gel or celite.
-
Enantiomer Separation: For chiral resolution methods, incomplete separation of diastereomeric salts can be an issue. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.[4] Chiral HPLC or SFC can be used for both analytical and preparative-scale separation.
-
Close-running Impurities: If byproducts have similar polarity to the desired product, standard column chromatography may be insufficient. Consider alternative stationary phases, solvent systems, or derivatization to improve separation.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Intramolecular Cyclization Reactions
| Possible Cause | Suggested Solution |
| Flexible Transition State | The geometry of the transition state is not rigid enough to favor one diastereomer. Modify the substrate to include bulkier protecting groups or substituents that can enforce a more defined conformational preference. |
| Reaction Temperature | Higher temperatures can lead to the formation of the thermodynamically more stable product, which may not be the desired diastereomer. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[7] |
| Choice of Catalyst/Reagent | The catalyst or reagent used for cyclization can significantly influence the stereochemical outcome. For example, in a Pictet-Spengler reaction, the nature and concentration of the acid catalyst are critical.[7] In metal-catalyzed cyclizations, the choice of ligand is paramount.[6] |
Problem 2: Poor Yield in Chemo-enzymatic Synthesis
| Possible Cause | Suggested Solution |
| Enzyme Denaturation | Enzymes can be sensitive to temperature, pH, and organic solvents. Ensure all reaction parameters are within the optimal range for the specific enzymes (e.g., EneIREDs).[3] |
| Insufficient Cofactor (NADPH/NADH) | The reductase enzyme requires a stoichiometric amount of a hydride source. Ensure the cofactor regeneration system is active and not depleted.[3] |
| Poor Substrate Solubility | Low solubility of the tetrahydropyridine precursor can limit the reaction rate. Consider using a co-solvent, but ensure it does not inhibit enzyme activity. |
| Oxygen Sensitivity | Some enzymes may be oxygen-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Performance Comparison of Synthetic Routes
The following table summarizes quantitative data for key stereoselective methods applicable to the synthesis of 3-substituted piperidines like this compound.
| Method | Key Reagents | Typical Yield | Typical Enantiomeric Excess (ee) | References |
| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate, Chiral Rh-catalyst | High | Excellent (>90%) | [1][2] |
| Chemo-enzymatic Dearomatization | 3-(3-methoxyphenyl)pyridine, Amine Oxidase (6-HDNO), Ene-Imine Reductase (EneIRED) | ≥50% (overall) | 96% | [3] |
| Classical Chiral Resolution | Racemic piperidine, Chiral acid (e.g., N-acetyl-L-leucine) | ~6% (for S-isomer) | High (after recrystallization) | [4] |
Key Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol is a general procedure based on reported methods for the synthesis of 3-substituted tetrahydropyridines, a direct precursor to 3-substituted piperidines.[8]
-
Catalyst Preparation: In an inert atmosphere glovebox, add the Rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) to a vial.
-
Reaction Setup: Add the appropriate solvents (e.g., toluene, THP, H₂O) and a base (e.g., aq. CsOH). Stir the catalyst solution at the desired temperature (e.g., 70 °C) for a short period (e.g., 10 minutes).[8]
-
Addition of Reagents: Add the 3-methoxybenzylboronic acid and the dihydropyridine substrate (phenyl pyridine-1(2H)-carboxylate).[8]
-
Reaction: Stir the reaction mixture at the specified temperature for the required time (e.g., 20 hours).[8]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., Et₂O). Pass the mixture through a plug of SiO₂ to remove baseline impurities. The solvent is then removed in vacuo, and the crude product is purified by column chromatography.
-
Reduction to Piperidine: The resulting 3-substituted tetrahydropyridine is then reduced to the final piperidine product, for example, through palladium-on-carbon-mediated hydrogenation.[1]
Protocol 2: Chemo-enzymatic Synthesis of (S)-Preclamol
This protocol is based on the chemo-enzymatic dearomatization of activated pyridines.[3]
-
Precursor Synthesis: Synthesize the N-substituted tetrahydropyridine (THP) precursor from 3-(3-methoxyphenyl)pyridine.
-
Enzymatic Reaction Setup: In a buffered solution, combine the THP substrate, the amine oxidase (e.g., 6-HDNO), the desired ene-imine reductase (EneIRED from Series B for the (S)-product), a cofactor regeneration system (e.g., glucose, glucose dehydrogenase), and the NADPH cofactor.[3]
-
Reaction Conditions: Maintain the reaction at a controlled pH and temperature suitable for the enzymes, with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench by adding a suitable organic solvent and extract the product. The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
Caption: Key stereoselective synthetic routes.
Caption: Troubleshooting low stereoselectivity.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(3-Methoxybenzyl)piperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine is a chiral molecule existing as two enantiomers, (R) and (S). The stereochemistry of a molecule can significantly influence its pharmacological properties, including binding affinity, efficacy, and selectivity for biological targets. Understanding the distinct biological profiles of each isomer is crucial for drug development, as it can lead to the identification of more potent and selective therapeutic agents with improved side-effect profiles. This guide focuses on the comparative evaluation of the (R) and (S) isomers of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma-1 (σ1) receptor, all of which are important targets in the central nervous system.
Data Presentation
Quantitative data from binding affinity and functional assays should be summarized in clear, structured tables to facilitate direct comparison between the (R) and (S) isomers. The tables below are illustrative examples of how such data would be presented.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound Isomers at Monoamine Transporters and Sigma-1 Receptor
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Sigma-1 (σ1) Receptor |
| (R)-3-(3-Methoxybenzyl)piperidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (S)-3-(3-Methoxybenzyl)piperidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative Functional Activities (IC50, nM) of this compound Isomers on Monoamine Transporter Uptake
| Compound | Dopamine Uptake Inhibition | Serotonin Uptake Inhibition | Norepinephrine Uptake Inhibition |
| (R)-3-(3-Methoxybenzyl)piperidine | Data Not Available | Data Not Available | Data Not Available |
| (S)-3-(3-Methoxybenzyl)piperidine | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible assessment of the biological activity of the isomers.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of the test compounds for their respective targets. These assays measure the displacement of a specific radioligand from the receptor or transporter by the test compound.
1. Dopamine Transporter (DAT) Binding Assay [1][2][3][4]
-
Source: Rat striatal membranes or cells stably expressing human DAT (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Procedure:
-
Incubate cell membranes or homogenates with various concentrations of the test compounds ((R)- and (S)-3-(3-Methoxybenzyl)piperidine) and a fixed concentration of [³H]WIN 35,428.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Serotonin Transporter (SERT) Binding Assay
-
Source: Rat brainstem membranes or cells stably expressing human SERT (e.g., HEK293-hSERT).
-
Radioligand: [³H]Paroxetine or [³H]Citalopram.
-
Procedure: Similar to the DAT binding assay, with incubation of membranes, test compounds, and the specific SERT radioligand.
-
Data Analysis: Identical to the DAT binding assay to determine IC50 and Ki values.
3. Sigma-1 (σ1) Receptor Binding Assay [5][6][7]
-
Source: Guinea pig brain membranes or cells expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Procedure:
-
Incubate membrane preparations with varying concentrations of the test compounds and a fixed concentration of --INVALID-LINK---Pentazocine.
-
After incubation, separate bound and free radioligand via rapid filtration.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate IC50 and Ki values as described for the transporter binding assays.
Monoamine Transporter Uptake Assays
These functional assays measure the ability of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
1. Dopamine Uptake Assay [1][2][8]
-
Cell Line: HEK293 cells stably expressing human DAT (HEK293-hDAT).
-
Substrate: [³H]Dopamine.
-
Procedure:
-
Pre-incubate HEK293-hDAT cells with various concentrations of the test compounds.
-
Initiate uptake by adding [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity by scintillation counting.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of dopamine uptake.
2. Serotonin and Norepinephrine Uptake Assays [9][10][11]
-
Cell Lines: HEK293 cells stably expressing human SERT (HEK293-hSERT) or human NET (HEK293-hNET).
-
Substrates: [³H]Serotonin for SERT and [³H]Norepinephrine for NET.
-
Procedure and Data Analysis: The protocol is analogous to the dopamine uptake assay, using the appropriate cell line and radiolabeled substrate.
Visualizations
Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the processes involved.
Caption: Workflow for Radioligand Binding Assays.
Caption: Workflow for Monoamine Transporter Uptake Assays.
Caption: Dopamine Signaling Pathway and Site of Action.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine transporter in vitro binding and in vivo imaging in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
Unveiling the NMDA Receptor Activity of 3-(3-Methoxybenzyl)piperidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the N-methyl-D-aspartate (NMDA) receptor activity of 3-(3-Methoxybenzyl)piperidine. Due to a lack of direct experimental data for this compound in publicly available literature, this guide utilizes data from its close structural analog, 3-Methoxyphencyclidine (3-MeO-PCP), and other prominent NMDA receptor antagonists to offer a comprehensive comparison.
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[2] Piperidine derivatives represent a class of compounds that have been explored for their activity at NMDA receptors.[3][4] This guide delves into the validation of NMDA receptor activity, presenting comparative data, experimental protocols, and key signaling pathways.
Comparative Analysis of NMDA Receptor Antagonists
While direct binding affinity data for this compound is not available, we can infer its potential activity by examining a structurally similar compound, 3-MeO-PCP (3-Methoxyphencyclidine). 3-MeO-PCP is a potent non-competitive NMDA receptor antagonist that binds to the dizocilpine (MK-801) site within the ion channel.[5] The following table compares the binding affinity of 3-MeO-PCP with other well-characterized NMDA receptor antagonists.
| Compound | Type | Binding Site | Kᵢ (nM) |
| 3-MeO-PCP | Non-competitive Antagonist | MK-801 (PCP site) | 20 |
| Dizocilpine (MK-801) | Non-competitive Antagonist | MK-801 (PCP site) | ~4.6 (cortex) |
| Ketamine | Non-competitive Antagonist | MK-801 (PCP site) | Varies by study |
| Memantine | Uncompetitive Channel Blocker | MK-801 (PCP site) | Varies by study |
Kᵢ (Inhibitor Constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflow
To understand how the activity of compounds like this compound on the NMDA receptor is validated, it is essential to visualize the underlying signaling pathway and the experimental workflow.
Figure 1: NMDA Receptor Signaling Pathway.
The experimental validation of a compound's activity at the NMDA receptor typically follows a structured workflow, often beginning with binding assays and followed by functional assays.
Figure 2: Experimental Workflow for NMDA Antagonist Validation.
Experimental Protocols
The quantitative data presented in this guide is typically generated through rigorous experimental protocols. Below are detailed methodologies for two key experiments used to validate NMDA receptor activity.
Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the NMDA receptor by measuring the displacement of a radiolabeled ligand.[6]
1. Membrane Preparation:
-
Rat brain cortices are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[7]
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[8]
2. Binding Reaction:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added in order: assay buffer, the test compound (at various concentrations), the radioligand (e.g., [³H]MK-801), and the membrane preparation.[8]
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[9]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
Calcium Influx Assay
This functional assay measures the ability of a test compound to block the influx of calcium through the NMDA receptor channel upon activation.[10][11]
1. Cell Culture and Plating:
-
A cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) is cultured.[12]
-
The cells are plated into a 384-well plate and incubated.[13]
2. Loading with Calcium Indicator:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer.[12][14]
-
The cells are incubated to allow for dye uptake.
3. Compound Incubation and Receptor Activation:
-
The dye-containing buffer is replaced with an assay buffer.
-
The test compound is added to the wells at various concentrations and pre-incubated.
-
The NMDA receptor is then activated by adding a combination of glutamate and a co-agonist (glycine or D-serine).[10]
4. Signal Detection:
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.[14]
5. Data Analysis:
-
The fluorescence signal is recorded over time.
-
The inhibitory effect of the test compound is determined by comparing the calcium influx in the presence of the compound to the control (no compound).
-
The concentration of the compound that produces 50% inhibition of the calcium influx (IC₅₀) is calculated.
References
- 1. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 4. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 5. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. portal.research.lu.se [portal.research.lu.se]
An Objective Comparison of 3-(3-Methoxybenzyl)piperidine and Other Piperidine-Based CNS Agents
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the development of central nervous system (CNS) agents, valued for its ability to confer favorable pharmacokinetic properties and interact with a wide range of biological targets.[1] This guide provides a comparative analysis of 3-(3-Methoxybenzyl)piperidine against other notable piperidine-based CNS agents, supported by available data and experimental context.
Introduction to Piperidine-Based CNS Agents
Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous clinically approved drugs targeting the CNS.[1][2] Its presence can enhance metabolic stability, facilitate transport across the blood-brain barrier, and provide a versatile scaffold for structural modification to optimize binding to specific receptors, enzymes, and ion channels.[1] Piperidine derivatives have been successfully developed as antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative diseases.[2][3]
This compound: A Profile
This compound is a piperidine derivative that has been investigated as a building block in the synthesis of more complex CNS-active molecules.[4][5] Its structure combines the piperidine ring with a methoxybenzyl group, a feature often found in compounds targeting monoamine transporters and receptors.
Synthesis: A common synthetic route involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring.[4] Other methods for synthesizing piperidine derivatives include the hydrogenation of corresponding pyridine precursors.[3]
Pharmacological Relevance: While specific clinical data on this compound as a standalone agent is limited in the public domain, its structural motifs are present in compounds with known CNS activity. For instance, the benzylpiperidine group is crucial for binding to the catalytic site of acetylcholinesterase, a key target in Alzheimer's disease therapy.[2]
Comparative Analysis with Other Piperidine-Based CNS Agents
To provide a clear comparison, this guide will focus on well-characterized piperidine-based CNS agents and contrast their properties with the structural class represented by this compound.
| Compound/Class | Primary CNS Target(s) | Therapeutic Indication(s) | Key Structural Features | Reported Affinity/Efficacy (Ki/EC50) |
| Methylphenidate | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | ADHD, Narcolepsy | Piperidine ring integrated into a phenethylamine backbone | DAT Ki: ~100-200 nM |
| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzylpiperidine moiety | AChE IC50: ~6.7 nM |
| Haloperidol | Dopamine D2 Receptor | Schizophrenia, Tourette's Syndrome | Butyrophenone linked to a substituted piperidine | D2 Ki: ~1.5 nM |
| Fentanyl | µ-Opioid Receptor | Severe Pain | Phenylpiperidine core | µ-Opioid Receptor Ki: ~0.39 nM |
| Paroxetine | Serotonin Transporter (SERT) | Depression, Anxiety Disorders | Fluorophenyl and piperidine rings | SERT Ki: ~0.1 nM |
| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA Receptor, Sigma-1 Receptor, SERT | Dissociative Hallucinogen (Designer Drug) | Arylcyclohexylamine with a piperidine ring | NMDA Receptor Ki: 20 nM, σ1 Receptor Ki: 42 nM, SERT Ki: 216 nM[6] |
| Piperine | Modulates various neurotransmitter systems (e.g., GABA, serotonin), Na+ channels | Investigated for anticonvulsant and neuroprotective effects | Naturally occurring alkaloid with a piperidine moiety | Inhibitory effect on Na+ channels[7][8] |
Experimental Methodologies
The data presented in the table above is derived from various experimental protocols, primarily focused on determining the binding affinity and functional activity of these compounds at their respective targets.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
General Protocol:
-
A preparation of cell membranes expressing the target of interest (e.g., dopamine D2 receptors) is incubated with a radiolabeled ligand that is known to bind to the target with high affinity.
-
Increasing concentrations of the unlabeled test compound (e.g., Haloperidol) are added to compete with the radioligand for binding.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
2. Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC50) of a compound against a specific enzyme.
-
Example: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
The enzyme (AChE), the substrate (acetylthiocholine), and the test compound (e.g., Donepezil) are incubated together in a buffer solution.
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The concentration of the test compound that reduces the enzyme activity by 50% is determined as the IC50.
-
3. In Vitro Functional Assays (e.g., Whole-Cell Patch Clamp):
-
Objective: To evaluate the functional effect of a compound on ion channels or receptors.
-
Example: Sodium Channel Blockade:
-
Cells expressing the sodium channel of interest are cultured.
-
A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (whole-cell configuration).
-
This allows for the control of the cell's membrane potential and the measurement of ion currents flowing through the channels.
-
The test compound (e.g., Piperine) is applied to the cell, and changes in the sodium current are recorded in response to voltage steps.
-
The concentration-dependent inhibition of the sodium current is then analyzed.[7][8]
-
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided in DOT language.
Caption: Synthesis of 3-Benzylpiperidine Derivatives.
Caption: Experimental Workflows for CNS Drug Characterization.
Caption: Piperidine Agents and Their CNS Targets/Effects.
Conclusion
This compound represents a valuable chemical scaffold within the broader class of piperidine-based CNS agents. While it may primarily serve as an intermediate in the synthesis of more complex drugs, its core structure is indicative of potential interactions with key CNS targets.[4][5] The comparative analysis highlights the versatility of the piperidine ring, which, through various substitutions, can be tailored to achieve high affinity and selectivity for a diverse array of receptors, transporters, and enzymes. The provided experimental frameworks offer a standardized approach for the evaluation and comparison of novel piperidine derivatives, which is essential for the advancement of CNS drug discovery. Further research into specific derivatives of this compound could uncover novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 7. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-(3-Methoxybenzyl)piperidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(3-Methoxybenzyl)piperidine is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three prominent synthetic routes to this compound: catalytic hydrogenation, a Grignard-based approach, and reductive amination. The objective is to offer a clear comparison of their performance based on experimental data, enabling an informed choice of methodology.
At a Glance: Comparison of Synthesis Routes
| Metric | Catalytic Hydrogenation | Grignard-Based Synthesis | Reductive Amination |
| Starting Materials | 3-(3-Methoxyphenyl)pyridine | Pyridine-3-carboxaldehyde, 3-Bromobenzyl methyl ether | 3-Methoxybenzaldehyde, 3-Aminopiperidine |
| Key Reagents | H₂, Platinum(IV) oxide | Magnesium, 10% Pd/C | Sodium triacetoxyborohydride |
| Overall Yield | ~90.7% | ~60-70% (estimated) | ~70-85% (estimated) |
| Reaction Conditions | High pressure (2844.3 Torr), Room temperature | Anhydrous conditions, Reflux | Mild, Room temperature |
| Advantages | High yield, Clean reaction | Readily available starting materials, One-pot potential | Mild conditions, Good functional group tolerance |
| Disadvantages | Requires specialized high-pressure equipment, Catalyst cost | Multi-step, Potential for side reactions | Availability of 3-aminopiperidine |
Synthesis Route Overviews
The three primary synthetic pathways to this compound each offer distinct advantages and disadvantages.
Route 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine
This method stands out for its high efficiency and atom economy, directly converting the aromatic precursor to the desired piperidine.
Experimental Protocol:
A solution of 3-(3-methoxyphenyl)pyridine in methanol is subjected to hydrogenation in the presence of a platinum(IV) oxide catalyst. The reaction is typically carried out under a hydrogen atmosphere at a pressure of 2844.3 Torr for approximately 3 hours at room temperature.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
Performance Data:
| Parameter | Value | Reference |
| Yield | 90.7% | [1] |
| Catalyst | Platinum(IV) oxide | [1] |
| Solvent | Methanol | [1] |
| Pressure | 2844.3 Torr | [1] |
| Reaction Time | 3 hours | [1] |
| Temperature | Room Temperature | [1] |
Workflow Diagram:
Route 2: Grignard-Based Synthesis
This route offers a versatile approach, constructing the carbon skeleton through a Grignard reaction followed by a one-pot reduction.
Experimental Protocol:
First, the Grignard reagent, 3-methoxybenzylmagnesium bromide, is prepared from 3-bromoanisole and magnesium turnings in an anhydrous solvent like THF. This reagent is then reacted with pyridine-3-carboxaldehyde to form the intermediate, (3-methoxyphenyl)(pyridin-3-yl)methanol. The crude intermediate is subsequently dissolved in glacial acetic acid and hydrogenated in the presence of a 10% palladium on carbon catalyst. This step achieves both the deoxygenation of the benzylic alcohol and the reduction of the pyridine ring in a single operation.
Performance Data (based on a similar synthesis of the 4-methoxy isomer):
| Parameter | Value |
| Yield (Grignard step) | 70-80% (estimated) |
| Yield (Reduction step) | ~85% (estimated) |
| Overall Yield | ~60-70% (estimated) |
| Grignard Reagents | 3-Methoxybenzylmagnesium bromide |
| Reduction Catalyst | 10% Pd/C |
| Solvent | THF (Grignard), Acetic Acid (Reduction) |
| Reaction Time | Several hours for each step |
| Temperature | Reflux (Grignard), Room Temperature (Reduction) |
Logical Relationship Diagram:
Route 3: Reductive Amination
This pathway provides a mild and often high-yielding method for amine synthesis, forming the key C-N bond through the reduction of an imine intermediate.
Experimental Protocol:
3-Methoxybenzaldehyde and 3-aminopiperidine are dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane. Sodium triacetoxyborohydride is added portion-wise to the stirred solution at room temperature. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by the hydride reagent. The reaction is typically monitored by TLC or LC-MS for completion. Work-up involves quenching with an aqueous base, extraction with an organic solvent, and purification by column chromatography.
Estimated Performance Data:
| Parameter | Value |
| Yield | 70-85% (estimated) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Experimental Workflow Diagram:
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
Catalytic hydrogenation offers the highest reported yield and is an excellent choice for large-scale synthesis, provided the necessary high-pressure equipment is available.
-
The Grignard-based synthesis is a robust and versatile method that utilizes readily available starting materials, making it a strong candidate for laboratory-scale synthesis and analogue preparation.
-
Reductive amination provides a mild and reliable alternative, particularly suitable for medicinal chemistry applications where functional group tolerance is crucial.
By carefully considering the factors of yield, cost, safety, and available equipment, researchers can select the most appropriate method to efficiently synthesize this important piperidine derivative.
References
Unveiling the Cross-Reactivity Profile of 3-(3-Methoxybenzyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the synthetic compound 3-(3-Methoxybenzyl)piperidine. Due to a lack of comprehensive, publicly available screening data for this specific molecule, this guide leverages experimental data from structurally similar compounds to predict and understand its likely off-target interactions. The primary focus is on receptors and transporters within the central nervous system, where piperidine-based molecules frequently exhibit activity.
Predicted Cross-Reactivity Profile
Based on the pharmacological data of close structural analogs, this compound is predicted to have the highest affinity for the Sigma-1 (σ1) receptor, the NMDA receptor, and the serotonin transporter (SERT). The following table summarizes the binding affinities of key comparator compounds.
| Target | Comparator Compound | Structure | Binding Affinity (Ki) |
| Sigma-1 Receptor | 3-Methoxyphencyclidine (3-MeO-PCP) | 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine | 42 nM[1] |
| NMDA Receptor | 3-Methoxyphencyclidine (3-MeO-PCP) | 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine | 20 nM (dizocilpine site)[1] |
| Serotonin Transporter (SERT) | 3-Methoxyphencyclidine (3-MeO-PCP) | 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine | 216 nM[1] |
| NK1 Receptor | cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine | A potent and selective antagonist | Data on specific Ki not available in provided abstracts |
Experimental Protocols
Detailed methodologies for assessing the binding affinity of compounds to the predicted targets are outlined below. These protocols are based on established radioligand binding assays.
Sigma-1 (σ1) Receptor Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Tissue Preparation: Guinea pig liver membrane homogenate
-
Incubation Buffer: Tris buffer (50 mM, pH 8.0)
-
Non-specific Binding Control: Haloperidol (10 µM)[2]
-
Assay Plates: 96-well plates
-
Filtration System: Glass fiber filters
-
Scintillation Counter
Procedure:
-
Prepare guinea pig liver membranes as the source of sigma-1 receptors.[2]
-
In a 96-well plate, combine the membrane homogenate, varying concentrations of the test compound (e.g., this compound), and a fixed concentration of --INVALID-LINK---pentazocine.[2]
-
For the determination of non-specific binding, a parallel set of wells should contain the membrane homogenate, the radioligand, and a high concentration of haloperidol.[2]
-
Incubate the plates at 37°C for 90 minutes to allow the binding to reach equilibrium.[2]
-
Following incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data using non-linear regression.
NMDA Receptor Binding Assay
This protocol assesses the affinity of a test compound for the NMDA receptor ion channel binding site using a radiolabeled channel blocker.
Materials:
-
Radioligand: --INVALID-LINK--MK-801 (dizocilpine)[3]
-
Tissue Preparation: Rat brain membrane homogenate[3]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Co-agonists: Glutamate and Glycine[3]
-
Non-specific Binding Control: High concentration of unlabeled MK-801
-
Assay Plates: 96-well plates
-
Filtration System: Glass fiber filters
-
Scintillation Counter
Procedure:
-
Prepare a crude membrane fraction from rat brains.[3]
-
In each well of a 96-well plate, add the brain membrane preparation, the radioligand --INVALID-LINK--MK-801, and varying concentrations of the test compound.
-
Include glutamate and glycine in the assay buffer to open the NMDA receptor channel, allowing the radioligand to bind.[3]
-
Define non-specific binding in a separate set of wells containing a saturating concentration of unlabeled MK-801.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer.
-
Quantify the bound radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound from the competition binding curve.
Serotonin Transporter (SERT) Binding Assay
This assay measures the ability of a compound to inhibit the binding of a radiolabeled ligand to the serotonin transporter.
Materials:
-
Radioligand: [³H]Imipramine or [³H]Paroxetine
-
Source of SERT: Human platelet membranes or cells expressing recombinant human SERT[4]
-
Assay Buffer: Tris-based buffer with appropriate ions (e.g., NaCl, KCl)
-
Non-specific Binding Control: A known high-affinity SERT inhibitor (e.g., fluoxetine)
-
Assay Plates: 96-well plates
-
Filtration System: Glass fiber filters
-
Scintillation Counter
Procedure:
-
Prepare membranes from a source rich in SERT, such as human platelets or a stable cell line.[4]
-
Set up the binding assay in 96-well plates containing the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound.
-
Determine non-specific binding in the presence of a saturating concentration of a known SERT inhibitor.
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound by analyzing the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: NMDA Receptor Radioligand Binding Assay Workflow.
Caption: Logic for Predicting Cross-Reactivity.
References
- 1. The sigma enigma: in vitro/in silico site-directed mutagenesis studies unveil σ1 receptor ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Comparative Analysis of 3-(3-Methoxybenzyl)piperidine Analogs: A Guide to Structure-Activity Relationships at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-Methoxybenzyl)piperidine analogs, focusing on their interactions with opioid receptors. The information presented herein is synthesized from published studies on structurally related piperidine derivatives and aims to guide the rational design of novel opioid receptor modulators.
Introduction to this compound Analogs
The this compound scaffold is a key pharmacophore in the development of centrally acting agents, particularly those targeting opioid receptors. Variations in the substitution pattern on both the piperidine ring and the benzyl moiety can significantly influence binding affinity, selectivity, and functional activity at the µ (mu), δ (delta), and κ (kappa) opioid receptors. Understanding these structure-activity relationships is crucial for optimizing lead compounds to achieve desired therapeutic profiles, such as potent analgesia with reduced side effects.
Comparative Structure-Activity Relationship (SAR)
The following table summarizes the hypothetical structure-activity relationships of a series of this compound analogs. The data is illustrative and based on established trends in opioid receptor pharmacology for related 4-arylpiperidine and morphinan derivatives. Modifications focus on the N-substituent of the piperidine ring and its impact on binding affinity (Ki) for the µ, δ, and κ opioid receptors.
| Compound ID | R Group (N-substituent) | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) | µ/δ Selectivity | µ/κ Selectivity |
| 1a | -H | 150 | 800 | 950 | 5.3 | 6.3 |
| 1b | -CH₃ | 50 | 450 | 600 | 9.0 | 12.0 |
| 1c | -CH₂CH₂Ph | 5.2 | 150 | 250 | 28.8 | 48.1 |
| 1d | -CH₂CH₂-c-Pr | 8.1 | 200 | 180 | 24.7 | 22.2 |
| 1e | -(CH₂)₃Ph | 10.5 | 300 | 400 | 28.6 | 38.1 |
Key SAR Observations:
-
N-Substitution is Critical: The presence and nature of the substituent on the piperidine nitrogen are critical for opioid receptor affinity. Unsubstituted analog 1a displays weak affinity.
-
Small Alkyl Groups Enhance Affinity: A simple methyl group (1b ) improves affinity compared to the unsubstituted analog.
-
Phenethyl Group Confers High µ-Affinity: A phenethyl substituent (1c ) dramatically increases affinity and selectivity for the µ-opioid receptor, a common observation in potent opioid agonists.
-
Cyclopropylmethyl Substitution: The cyclopropylmethyl group (1d ) is a well-known substituent in opioid ligands that can confer mixed agonist-antagonist or antagonist properties, while maintaining good affinity.
-
Chain Length of N-substituent: The length of the alkyl chain connecting the phenyl group to the piperidine nitrogen influences potency, with the two-carbon linker (phenethyl, 1c ) often being optimal.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to evaluate the pharmacological profile of novel this compound analogs.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation (50-100 µg protein/well).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM naloxone.
-
-
Incubation: Incubate the plates for 60 minutes at 25°C.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay (Functional Antagonism)
Objective: To measure the ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
HEK293 or CHO cells stably expressing the µ-opioid receptor.
-
A known µ-opioid receptor agonist (e.g., DAMGO).
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture reagents.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a fixed, sub-maximal concentration (e.g., EC80) of the agonist.
-
Antagonist Pre-incubation: Treat the cells with the test antagonist at various concentrations for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of the agonist and forskolin to all wells (except the baseline control) and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
Objective: To assess a compound's ability to promote or block the recruitment of β-arrestin to the opioid receptor.
Materials:
-
Cells engineered to express the opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
A known opioid receptor agonist.
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Addition: Add the test compounds (for agonist mode) or pre-incubate with antagonists before adding a reference agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Development: Add the detection reagents as per the manufacturer's protocol.
-
Signal Measurement: Read the luminescence or fluorescence signal.
-
Data Analysis:
-
For agonists, plot the signal against the logarithm of the compound concentration to determine the EC50.
-
For antagonists, plot the inhibition of the agonist-induced signal against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizations
Signaling Pathway of Opioid Receptors
Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Logical Relationship in SAR Analysis
Caption: Key structural elements influencing the pharmacological profile of analogs.
Comparative Efficacy of Piperidine Derivatives as Sigma-1 Receptor Antagonists for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various piperidine derivatives as sigma-1 (σ1) receptor antagonists, a promising class of compounds for the management of neuropathic pain. While this guide focuses on the broader class of piperidine derivatives due to the limited availability of direct comparative studies on 3-(3-Methoxybenzyl)piperidine derivatives in the public domain, the presented data and methodologies offer valuable insights for the development of novel analgesics.
Introduction to Sigma-1 Receptor Antagonism in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Current therapeutic options often provide inadequate relief and are associated with significant side effects. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling. Antagonism of the σ1 receptor has been shown to be a promising strategy for the treatment of neuropathic pain, with several antagonists demonstrating efficacy in preclinical and clinical studies. Piperidine and its derivatives represent a versatile scaffold for the design of potent and selective σ1 receptor antagonists.
In Vitro Efficacy: Sigma-1 Receptor Binding Affinity
The initial step in evaluating the potential of a compound as a σ1 receptor antagonist is to determine its binding affinity (Ki) for the receptor. This is typically assessed through in vitro radioligand binding assays. The following table summarizes the σ1 receptor binding affinities for a selection of piperidine and structurally related derivatives from various studies.
| Compound | Scaffold | σ1 Receptor Ki (nM) | σ2/σ1 Selectivity Ratio | Reference |
| 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine] | Spiro[benzofuran-piperidine] | 1.14 | >1100 | [Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine]](1--INVALID-LINK--] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Benzylpiperidine | 3.2 | 33 | --INVALID-LINK--[2] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)propan-1-one (3) | Benzylpiperidine | 8.9 | 26 | --INVALID-LINK--[2] |
| BFP (a benzylpiperidine derivative) | Benzylpiperidine | 10.9 ± 3.44 | 13.1 | --INVALID-LINK-- |
| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide (44) | Piperidine propionamide | 1.86 | - | --INVALID-LINK--[3] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | Benzylpiperazine | 1.6 | 886 | --INVALID-LINK--[4] |
| SI 1/28 (a benzylpiperazine derivative) | Benzylpiperazine | - | 423 | --INVALID-LINK--[5] |
In Vivo Efficacy: Analgesic Activity in Neuropathic Pain Models
The analgesic efficacy of σ1 receptor antagonists is evaluated in various animal models of neuropathic pain. These models mimic the symptoms of human neuropathic pain, such as allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus).
| Compound | Animal Model | Efficacy | Reference |
| 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine] | Capsaicin-induced pain (mouse) | 53% analgesia at 16 mg/kg | [Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine]](1--INVALID-LINK--] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | Formalin test (mouse) | ED₅₀ = 12.7 mg/kg, i.p. | --INVALID-LINK--[4] |
| Chronic Constriction Injury (CCI) (mouse) | Dose-dependent anti-allodynic effects (3-60 mg/kg, i.p.) | --INVALID-LINK--[4] | |
| SI 1/28 (a benzylpiperazine derivative) | Formalin test (mouse) | ED₅₀ = 13.2 mg/kg, i.p. | --INVALID-LINK--[5] |
| Chronic Constriction Injury (CCI) (mouse) | Significant reduction in mechanical allodynia at 45 mg/kg, i.p. | --INVALID-LINK--[5] | |
| Compound 44 (Piperidine propionamide derivative) | Formalin test (mouse) | ED₅₀ = 15.1 mg/kg | --INVALID-LINK--[3] |
| Chronic Constriction Injury (CCI) (mouse) | Analgesic effects equivalent to a reference σ₁ antagonist | --INVALID-LINK--[3] |
Experimental Protocols
In Vitro Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing recombinant human σ1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate membrane homogenates with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine in the assay buffer.
-
For determining non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol).
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state in rodents to evaluate the anti-allodynic and anti-hyperalgesic effects of test compounds.
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures placed approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days, during which they will develop mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Assess baseline pain responses before and after drug administration using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Administer the test compound (e.g., intraperitoneally) and measure the pain responses at different time points post-administration.
-
Analyze the data to determine the dose-dependent effects of the compound on reversing the neuropathic pain symptoms.
Signaling Pathways and Visualizations
Activation of the σ1 receptor by its ligands leads to the dissociation of the receptor from its binding partner, BiP (Binding immunoglobulin Protein), at the endoplasmic reticulum. The activated σ1 receptor can then translocate and modulate the function of various ion channels and signaling proteins, ultimately influencing neuronal excitability and pain signaling.
References
- 1. World Health Organization collaborative study to calibrate the 3rd International Standard for Hepatitis C virus RNA nucleic acid amplification technology (NAT)-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo vs. In Vitro Activity of 3-(3-Methoxybenzyl)piperidine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activities of piperidine derivatives structurally related to 3-(3-Methoxybenzyl)piperidine. Due to a lack of comprehensive, direct comparative studies on this compound itself, this document synthesizes available data on analogous compounds to offer a predictive comparison of its potential biological activities. The information presented herein is intended to guide further research and drug development efforts by highlighting key molecular targets and potential therapeutic applications.
Executive Summary
Piperidine derivatives are a cornerstone of medicinal chemistry, with a broad spectrum of biological activities. While direct experimental data for this compound is limited in publicly available literature, analysis of structurally similar compounds provides valuable insights into its likely pharmacological profile. The primary molecular target suggested by this analysis is the sigma-1 (σ1) receptor , a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Additionally, interactions with other central nervous system (CNS) targets, such as the NMDA receptor and monoamine transporters, are plausible. In vivo studies on related compounds suggest potential for CNS-mediated effects, including analgesic and anticonvulsant activities.
Data Presentation: A Comparative Analysis of Related Piperidine Derivatives
The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of compounds structurally related to this compound. This data provides a basis for predicting the potential activity of the target compound.
Table 1: Comparative In Vitro Receptor Binding Affinities of this compound Analogs
| Compound | Target | Assay Type | Affinity (Ki) | Reference |
| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA Receptor (dizocilpine site) | Radioligand Binding | 20 nM | [1] |
| Sigma-1 (σ1) Receptor | Radioligand Binding | 42 nM | [1] | |
| Serotonin Transporter (SERT) | Radioligand Binding | 216 nM | [1] | |
| 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] | Sigma-1 (σ1) Receptor | Radioligand Binding | 1.14 nM | [2] |
| Sigma-2 (σ2) Receptor | Radioligand Binding | >1260 nM | [2] | |
| N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) | Sigma-1 (σ1) Receptor | Radioligand Binding (--INVALID-LINK--pentazocine) | 11.82 nM | [3] |
| Sigma-2 (σ2) Receptor | Radioligand Binding ([3H]DTG) | 206 nM | [3] |
Table 2: Comparative In Vivo Activity of this compound Analogs
| Compound | Animal Model | Assay | Efficacy | Reference |
| 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] | Rat | Capsaicin-induced pain | 53% analgesia at 16 mg/kg | [2] |
| N-(3-Methoxybenzyl)oleamide | Rat | Pilocarpine-induced status epilepticus | Anticonvulsant effect | [4] |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | Rat | DOI-induced head-twitch | Attenuated head-twitch (3 mg/kg p.o.) | [5] |
| Mouse | MK-801-induced hyperactivity | Reduced hyperactivity (0.1 and 0.3 mg/kg s.c.; 3 mg/kg p.o.) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are representative of the techniques used to assess the in vitro and in vivo activities of piperidine derivatives.
In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from studies on sigma-1 receptor ligands.[2][3][6]
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Test compound (e.g., this compound)
-
Membrane homogenates from guinea pig brain or cells expressing the sigma-1 receptor
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding agent: Haloperidol or unlabeled (+)-pentazocine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot Plate Test for Analgesic Activity
This protocol is a standard method for assessing the central analgesic effects of a compound.
Objective: To evaluate the analgesic efficacy of a test compound in a thermal pain model.
Animals: Male Swiss Webster mice (20-25 g).
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Administer the test compound (e.g., this compound) or vehicle control via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate.
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30 seconds) is employed to prevent tissue damage.
-
Calculate the percentage of the maximal possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the % MPE between the treated and control groups to determine the analgesic effect.
In Vivo Forced Swim Test for Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8][9][10][11]
Objective: To assess the antidepressant-like properties of a test compound.
Animals: Male C57BL/6 mice (20-25 g).
Apparatus: A cylindrical glass tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.
Procedure:
-
On the first day (pre-test session), place each mouse individually into the cylinder for a 15-minute period. This session is for habituation and is not scored.
-
Twenty-four hours later, administer the test compound (e.g., this compound), a positive control (e.g., imipramine), or a vehicle control.
-
After a specific pretreatment time (e.g., 60 minutes), place the mice back into the water-filled cylinder for a 6-minute test session.
-
Videotape the session for later scoring by a blinded observer.
-
Score the last 4 minutes of the test session for the total duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in immobility time in the test compound group compared to the vehicle control group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of a Potential Sigma-1 Receptor Ligand
Caption: Putative signaling pathway of this compound as a sigma-1 receptor ligand.
Experimental Workflow for In Vitro and In Vivo Screening
Caption: A generalized workflow for the screening and evaluation of novel piperidine derivatives.
Conclusion
References
- 1. 3-MeO-PCP - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study | MDPI [mdpi.com]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. lasa.co.uk [lasa.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(3-Methoxybenzyl)piperidine Against Known Dopamine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3-Methoxybenzyl)piperidine's potential as a dopamine receptor modulator against a panel of well-characterized dopamine receptor agonists and antagonists. Due to the limited publicly available experimental data for this compound, this guide presents a theoretical benchmarking based on the established pharmacological profiles of structurally related compounds and known dopamine receptor modulators. The provided experimental data for benchmark compounds serves as a reference for the potential evaluation of this compound.
Data Presentation: Comparative Analysis of Dopamine Receptor Modulators
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected known dopamine receptor modulators. These values are essential for understanding the potency, selectivity, and functional activity of these compounds at various dopamine receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Selected Dopamine Receptor Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Selectivity Profile |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
| Dopamine | 1659[1] | 12.2[1] | 12.2[1] | 59.7[1] | Non-selective |
| Apomorphine | - | 0.25 (EC50, µM)[2] | - | - | D2-like agonist |
| Bromocriptine | 1659[1] | 12.2[1] | 12.2[1] | 59.7[1] | D2-like agonist |
| Pergolide | 1.04 (EC50, µM)[2] | - | - | - | D1/D2 agonist |
| Ropinirole | - | 29[3] | - | - | D2/D3 agonist |
| Pramipexole | - | 2.2-3.9[3] | 0.5[3] | 5.1[3] | D3 > D2/D4 agonist |
| SKF38393 | 0.013 (EC50, µM)[2] | - | - | - | Selective D1 agonist |
Table 2: Binding Affinities (Ki, nM) of Selected Dopamine Receptor Antagonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Selectivity Profile |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
| Haloperidol | - | 0.66-2.84[4] | 4.4-18.0[5] | 2.3[2] | D2/D4 antagonist |
| Clozapine | - | 130-220[4] | 240-513[5] | 28.4[2] | D4 > D2 antagonist |
| Risperidone | - | 3.0[1] | - | - | D2/5-HT2A antagonist |
| Olanzapine | - | - | - | - | Multi-receptor antagonist |
| SCH23390 | 0.2[1] | 6600[1] | - | - | Selective D1 antagonist |
| L-741,626 | - | - | - | - | Selective D2 antagonist |
Table 3: Functional Potencies (EC50/IC50, nM) of Selected Dopamine Receptor Modulators
| Compound | Assay Type | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
| Dopamine | cAMP Agonist | 2.18 (µM)[2] | 2.76 (µM) | - | - |
| SKF38393 | cAMP Agonist | 13[2] | - | - | - |
| Quinpirole | cAMP Agonist | - | - | - | - |
| Haloperidol | cAMP Antagonist | - | 0.16-0.7[4] | 0.06-10.0[5] | 1.3-6.5[2] |
| SCH23390 | cAMP Antagonist | 0.56[2] | - | - | - |
| Clozapine | cAMP Antagonist | - | 9.0-260.0[4] | 450.0[5] | 58.0-168.0[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standardized protocols for key in vitro assays used to characterize dopamine receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors). The concentration should be close to the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, potent antagonist (e.g., Haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines whether a compound acts as an agonist or antagonist at a specific dopamine receptor by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
1. Cell Culture and Plating:
-
Culture cells expressing the dopamine receptor subtype of interest.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
2. Agonist Mode Assay:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a range of concentrations of the test compound (potential agonist).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
3. Antagonist Mode Assay:
-
Pre-incubate the cells with a range of concentrations of the test compound (potential antagonist).
-
Add a fixed concentration of a known dopamine receptor agonist (typically its EC80 concentration).
-
Incubate and measure the intracellular cAMP concentration as described above.
-
Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: D1-like receptor signaling pathway.
References
Validating the Purity of Synthesized 3-(3-Methoxybenzyl)piperidine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-(3-Methoxybenzyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comparative analysis of common analytical techniques, detailed experimental protocols, and illustrative workflows to aid in the selection of the most appropriate method for purity assessment.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most commonly employed methods for the purity assessment of piperidine derivatives.
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity (%) | Limit of Detection (LOD) |
| HPLC-UV | Separation based on polarity | Robust, versatile for non-volatile and thermally labile compounds, widely available.[1][2] | Requires chromophores for UV detection, may require derivatization for compounds with poor UV absorbance. | >99% | ~0.01% |
| GC-FID/MS | Separation based on volatility and boiling point | High resolution for volatile impurities (e.g., residual solvents), sensitive detection with FID, structural information with MS.[3][4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility.[2] | >99% | ~0.001% (FID), ng-pg level (MS) |
| qNMR | Signal intensity is directly proportional to the number of nuclei | Absolute quantification without the need for a reference standard of the analyte, provides structural information, non-destructive.[5][6] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[5] | 98-100% | ~0.1% |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase | Essential for determining enantiomeric excess (e.e.) of chiral compounds.[7][8] | Requires specialized and often expensive chiral columns. | e.e. >99% | ~0.05% of the minor enantiomer |
Experimental Workflows
A systematic approach is crucial for the comprehensive purity validation of a synthesized compound. The following diagram illustrates a typical workflow for the purity analysis of this compound, incorporating multiple analytical techniques to assess different types of impurities.
Caption: Purity Validation Workflow.
The following decision tree can guide the selection of the primary analytical method based on the specific requirements of the analysis.
Caption: Analytical Method Selection.
Detailed Experimental Protocols
The following are representative experimental protocols for the key analytical methods. These should be optimized and validated for the specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The percentage purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the detection and identification of residual solvents and other volatile impurities.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative ¹H NMR (qNMR) for Absolute Purity
This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.[5]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with a known structure and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).
-
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the internal standard.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the synthesized chiral compound.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 220 nm and 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [([Area_major - Area_minor]) / ([Area_major + Area_minor])] * 100
Conclusion
The validation of the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for general purity assessment of non-volatile compounds, GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. For an absolute measure of purity, qNMR is a powerful technique that does not rely on a specific reference standard of the analyte. Finally, as this compound is a chiral molecule, chiral HPLC is indispensable for determining its enantiomeric purity, a critical parameter for its application in drug development. By employing a combination of these methods, researchers can ensure the quality and reliability of their synthesized compounds, paving the way for successful downstream applications.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(3-Methoxybenzyl)piperidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-(3-Methoxybenzyl)piperidine and its waste products.
Hazard Assessment and Safety Information
| Hazard Classification | Description | Primary Mitigation Measures |
| Skin Irritant | May cause skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact. |
| Eye Irritant | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Not fully characterized, but piperidine derivatives can be harmful to aquatic life. | Do not dispose of down the drain or in general waste.[1] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A properly fastened lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid residues, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials used for spills in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and rinsing solutions, in a separate, labeled hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
A list of all components in the container, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant).
-
The date the waste was first added to the container.
-
3. Temporary Storage in the Laboratory:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.
4. Arranging for Final Disposal:
-
Once a waste container is full or has been in use for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
-
The final disposal method will likely be high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain (if safe to do so): For small spills, and only if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 3-(3-Methoxybenzyl)piperidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-(3-Methoxybenzyl)piperidine and its hydrochloride salt, ensuring operational excellence and minimizing risk in the laboratory.
Immediate Safety and Hazard Information
GHS Hazard Classification:
According to the Safety Data Sheet for 3-(3-Methoxyphenyl)piperidine hydrochloride, the compound is classified as:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety goggles with side-shields. | To prevent eye irritation from splashes or dust.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect against accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | To avoid respiratory tract irritation from dust or vapors.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2] |
| Skin Contact | Immediately flush skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[1] |
Quantitative Data
| Property | Value | CAS Number |
| Molecular Formula | C₁₂H₁₇NO (base) | 179480-58-1 (hydrochloride) |
| C₁₂H₁₈ClNO (hydrochloride) | 19725-18-9 (hydrochloride)[1] | |
| Purity | ≥97% |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, general safe laboratory practices should be strictly followed. This includes conducting a thorough risk assessment before beginning any new procedure.
Visual Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
